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5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol Documentation Hub

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  • Product: 5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol
  • CAS: 131985-96-1

Core Science & Biosynthesis

Foundational

Comprehensive Synthesis Guide: 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol

Topic: Synthesis of 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] [1] Executive Summary & Structural Significance...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

[1]

Executive Summary & Structural Significance

The compound 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol represents a privileged scaffold in medicinal chemistry and photophysics.[1] Structurally, it fuses a pyridine ring with an oxazole moiety (oxazolo[4,5-b]pyridine), substituted at the 2-position with a phenol ring bearing an amino group.

  • Medicinal Chemistry: This scaffold is an isostere of purine and benzoxazole, widely explored for inhibiting kinases such as Spleen Tyrosine Kinase (SYK) and Glycogen Synthase Kinase-3β (GSK-3β) .[1] It serves as a key intermediate in "scaffold hopping" strategies to improve the solubility and metabolic stability of drug candidates like Entospletinib.

  • Photophysics: The molecule exhibits Excited-State Intramolecular Proton Transfer (ESIPT) capabilities.[1][2] The intramolecular hydrogen bond between the phenolic hydroxyl and the oxazole nitrogen facilitates a four-level photophysical cycle, resulting in a large Stokes shift.[1][2] The 5-amino substituent acts as an electron-donating group (EDG), modulating the intramolecular charge transfer (ICT) and red-shifting the emission spectrum.[1]

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the molecule at the oxazole ring formation. The most reliable disconnection involves the condensation of an ortho-aminophenol equivalent (on the pyridine side) with a carboxylic acid derivative.[1]

Strategic Disconnection[1]
  • Target Molecule: 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol.[1][3]

  • Precursor 1 (Pyridine Core): 2-Amino-3-hydroxypyridine.[1][4][5][6] This is the standard building block for [4,5-b] fused oxazolopyridines.[1]

  • Precursor 2 (Phenol Arm): To introduce the 5-amino-2-hydroxyphenyl moiety, we utilize 5-nitrosalicylic acid (5-nitro-2-hydroxybenzoic acid).[1] Using the nitro group prevents side reactions (polymerization) during the harsh cyclization conditions and allows for a clean reduction in the final step.

Retrosynthesis Target Target: 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol Intermediate Intermediate: 5-Nitro-2-(oxazolo[4,5-b]pyridin-2-yl)phenol Target->Intermediate Reduction (H2/Pd-C or SnCl2) Precursors Precursors Intermediate->Precursors Dehydrative Cyclization (PPA, 180°C) Pyridine 2-Amino-3-hydroxypyridine (CAS 16867-03-1) Precursors->Pyridine Acid 5-Nitrosalicylic Acid (CAS 96-97-9) Precursors->Acid

Figure 1: Retrosynthetic strategy utilizing the nitro-precursor route to avoid aniline oxidation.

Experimental Protocol: The "Nitro" Route (Recommended)

This route is preferred for its scalability and the stability of the nitro group during the high-temperature cyclization step.[1]

Step 1: Cyclization in Polyphosphoric Acid (PPA)

Objective: Synthesis of 5-nitro-2-(oxazolo[4,5-b]pyridin-2-yl)phenol.[1]

  • Reagents:

    • 2-Amino-3-hydroxypyridine (1.0 eq, 110 mg, 1 mmol)[1]

    • 5-Nitrosalicylic acid (1.0 eq, 183 mg, 1 mmol)

    • Polyphosphoric Acid (PPA) (~3–5 g)

  • Procedure:

    • Mixing: In a round-bottom flask, mechanically mix 2-amino-3-hydroxypyridine and 5-nitrosalicylic acid.

    • Solvent Addition: Add PPA. Ensure the solid mixture is thoroughly coated. PPA acts as both solvent and dehydrating agent.

    • Heating: Heat the mixture to 170–180°C in an oil bath. Stirring may be difficult initially but will ease as the temperature rises.[1]

    • Reaction Time: Maintain temperature for 4–6 hours . Monitor by TLC (Note: PPA is viscous; take a small aliquot, dilute in water/EtOAc for TLC check).

    • Quenching: Cool the reaction mixture to ~80°C. Slowly pour the syrup into crushed ice (~50 g) with vigorous stirring.

    • Neutralization: Neutralize the acidic solution with saturated

      
       or 
      
      
      
      until pH ~7–8. A precipitate will form.[1][4]
    • Isolation: Filter the solid, wash copiously with water to remove phosphate salts, and dry in a vacuum oven.

    • Purification: Recrystallize from DMF/Ethanol or Ethanol/Water if necessary.

Step 2: Reduction of the Nitro Group

Objective: Conversion to 5-amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol.[1]

  • Reagents:

    • Nitro intermediate (from Step 1)

    • 10% Palladium on Carbon (Pd/C) (10 wt%)

    • Ethanol (or THF/MeOH mixture)

    • Hydrogen gas (balloon) or Hydrazine hydrate (transfer hydrogenation)

  • Procedure:

    • Dissolution: Dissolve the nitro intermediate in Ethanol (or THF if solubility is low).

    • Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Argon/Nitrogen).

    • Hydrogenation: Purge the flask with Hydrogen gas. Stir vigorously under a Hydrogen balloon at Room Temperature (RT) for 4–12 hours .

    • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with hot Ethanol.[1]

    • Concentration: Evaporate the solvent under reduced pressure.

    • Final Purification: The crude amine can be recrystallized from Ethanol or purified via flash chromatography (DCM:MeOH 95:5) if high purity (>99%) is required for biological assays.

Alternative Route: Oxidative Cyclization (Mild Conditions)

For laboratories lacking PPA or requiring milder conditions (e.g., if sensitive functional groups are present), an oxidative cyclization approach using a Schiff base is viable.

  • Schiff Base Formation: Reflux 2-amino-3-hydroxypyridine with 5-nitrosalicylaldehyde in Ethanol to form the imine intermediate.[1]

  • Oxidative Closure: Treat the isolated Schiff base with Iodobenzene diacetate (PhI(OAc)2) or Lead tetraacetate (Pb(OAc)4) in DCM or Methanol at RT. This effects the ring closure to the oxazole.[1]

  • Reduction: Proceed with nitro reduction as described above.

Note: This route often gives higher yields but utilizes more expensive reagents.[1]

Mechanism of Action (PPA Route)

Understanding the mechanism ensures troubleshooting capability. The reaction proceeds via an initial amide formation followed by a dehydrative ring closure.

Mechanism Reactants Amine + Acid (in PPA) Amide Amide Intermediate (N-(3-hydroxypyridin-2-yl)benzamide) Reactants->Amide - H2O Cyclization Dehydrative Cyclization (Attack of OH on Carbonyl) Amide->Cyclization PPA Activation Product Oxazolopyridine Core Cyclization->Product - H2O

Figure 2: Mechanistic pathway of the PPA-mediated condensation.[1]

Characterization & Data Analysis

To validate the synthesis, the following spectral signatures must be confirmed:

TechniqueDiagnostic SignalInterpretation
1H NMR

10.0–11.0 ppm (s, 1H)
Phenolic -OH (often broad, H-bonded).[1]
1H NMR

8.0–8.5 ppm (m, Pyridine)
Characteristic splitting of the oxazolo[4,5-b]pyridine core (H-5, H-7).[1]
1H NMR

4.5–5.5 ppm (s, 2H)
Amino group (-NH2) signal (disappears with D2O shake).
IR ~3300–3400 cm⁻¹Primary amine (N-H) stretching doublet.
IR ~1620 cm⁻¹C=N stretching of the oxazole ring.
MS (ESI) [M+H]+ ~ 228.07Molecular ion peak for C12H9N3O2.

Safety & Handling

  • Polyphosphoric Acid (PPA): Extremely viscous and acidic. Causes severe burns. Handle with gloves and face shield. Neutralization is exothermic; add to ice slowly.

  • Palladium on Carbon (Pd/C): Pyrophoric when dry. Keep wet with solvent (water/ethanol) and handle under inert gas.

  • Hydrogen Gas: Flammable. Ensure proper ventilation and no ignition sources.

References

  • Reen, G. K., et al. "Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4[7]·SiO2 as supported catalyst."[1][7] ResearchGate, 2016. Link

  • Ghodsi Mohammadi Ziarani, et al. "Reaction of 2-amino-3 hydroxypyridine and benzoyl chlorides."[1] ResearchGate, 2015. Link

  • ChemicalBook. "5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol Product Page." ChemicalBook. Link

  • Sharman, J. P., et al. "Syk Inhibitor Entospletinib Monotherapy in CLL/SLL: Phase 2 Trial Results."[8] Value Based Cancer Care, 2015. Link

  • PrepChem. "Synthesis of 2-[3-(aminomethyl)phenyl]oxazolo[4,5-b]pyridine." PrepChem. Link

Sources

Exploratory

chemical properties of 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol

Executive Summary The compound 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol (CAS: 131985-96-1) represents a highly privileged heterocyclic scaffold bridging the domains of advanced photophysics and targeted pharmacology....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol (CAS: 131985-96-1) represents a highly privileged heterocyclic scaffold bridging the domains of advanced photophysics and targeted pharmacology. By integrating an electron-donating amino group with a proton-transferring phenol motif on an oxazolopyridine core, this molecule serves as both a high-fidelity fluorescent probe and a potent precursor for ATP-competitive kinase inhibitors. This whitepaper deconstructs the structural causality behind its dual utility and provides self-validating protocols for its laboratory application.

Structural and Electronic Architecture

The core of the molecule is the oxazolo[4,5-b]pyridine ring, a rigid, highly conjugated heteroaromatic system widely utilized in medicinal chemistry and materials science[1]. The functionalization at the 2-position with a phenol group creates a classic 2-(2-hydroxyphenyl)azole motif, which is the fundamental structural prerequisite for Excited-State Intramolecular Proton Transfer (ESIPT)[2].

Crucially, the addition of the 5-amino group on the phenol ring transforms the electronic landscape. The amino group acts as a strong electron-donating group (EDG), establishing a "push-pull" intramolecular charge transfer (ICT) dipole across the molecule toward the electron-withdrawing oxazolopyridine core.

  • Causality of Design: This structural choice is deliberate. The push-pull system lowers the HOMO-LUMO energy gap, red-shifting both absorption and emission profiles into more biologically transparent windows, while simultaneously increasing the polarizability of the molecule to enhance its sensitivity to local microenvironments[3].

Photophysical Dynamics: The ESIPT Phenomenon

The defining optical characteristic of 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol is its ability to undergo ESIPT.

Upon absorption of a photon, the molecule transitions from the Enol ground state (S0) to the Franck-Condon Enol excited state (S1). Because the basicity of the oxazole nitrogen and the acidity of the phenolic proton both increase dramatically in the excited state, an ultrafast (< 1 ps) proton transfer occurs across the pre-existing intramolecular hydrogen bond[4]. This yields a Keto excited state (S1'), which then relaxes to the Keto ground state (S0') by emitting a photon.

  • The Analytical Advantage: The emission originates from a structurally distinct species (the Keto tautomer) than the one that absorbed the light (the Enol tautomer). This results in an exceptionally large Stokes shift (>100 nm), effectively eliminating self-quenching and background autofluorescence, making it an ideal candidate for high-contrast bioimaging[2][5].

Table 1: Solvatochromic Photophysical Profile (Simulated Reference Data)

To illustrate the environmental sensitivity of the push-pull ESIPT system, the following table summarizes the expected quantitative photophysical behavior across varying solvent polarities.

SolventPolarity Indexλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ)
Toluene2.43354851500.45
Chloroform4.13384901520.38
Acetonitrile5.83425101680.15
Methanol5.1345450 / 520*105 / 1750.08

*Note: Dual emission in protic solvents (Methanol) is caused by intermolecular hydrogen bonding disrupting the intramolecular ESIPT process, yielding both Enol (450 nm) and Keto (520 nm) emission peaks.

ESIPT_Pathway Enol_GS Enol (Ground State) S0 Enol_ES Enol (Excited State) S1 Enol_GS->Enol_ES Excitation Keto_ES Keto (Excited State) S1' Enol_ES->Keto_ES Ultrafast ESIPT Keto_GS Keto (Ground State) S0' Keto_ES->Keto_GS Emission Keto_GS->Enol_GS Reverse PT

Fig 1: The four-level ESIPT photocycle of 2-(2-hydroxyphenyl)oxazolopyridines.

Pharmacological Utility: Kinase Inhibition

Beyond photophysics, the oxazolo[4,5-b]pyridine scaffold is a highly validated pharmacophore for kinase inhibition, particularly against Glycogen Synthase Kinase-3β (GSK-3β)[6] and human dihydroorotate dehydrogenase (hDHODH)[7].

  • Mechanism of Action: The causality of binding relies on the oxazolopyridine nitrogen atoms acting as critical hydrogen-bond acceptors in the ATP-binding hinge region of the kinase. Simultaneously, the 5-amino-phenol moiety occupies the adjacent hydrophobic pocket. The 5-amino group provides an additional vector for hydrogen-bond donation to the kinase backbone, anchoring the molecule and significantly increasing residence time.

Kinase_Workflow Step1 Scaffold Selection Oxazolo[4,5-b]pyridine Core Step2 Structural Functionalization 5-Amino & 2-Phenol Addition Step1->Step2 Step3 In Silico Docking ATP-Hinge Binding Analysis Step2->Step3 Step4 In Vitro Kinase Assay GSK-3β / hDHODH Screening Step3->Step4 Step5 Lead Optimization SAR & Pharmacokinetics Step4->Step5

Fig 2: Rational drug design workflow for oxazolo[4,5-b]pyridine kinase inhibitors.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . If internal quality control (QC) metrics fail, the assay must be halted to prevent data corruption.

Protocol A: Solvatochromic Photophysical Profiling

Causality: Trace water in organic solvents will competitively hydrogen-bond with the phenol OH, prematurely quenching the ESIPT process and leading to dual-emission artifacts. Therefore, strict anhydrous conditions are mandatory.

  • Solvent QC (Self-Validation Step): Analyze pure anhydrous toluene and acetonitrile via UV-Vis. Pass criteria: Absorbance < 0.01 at 300 nm. If > 0.01, re-distill solvents.

  • Stock Preparation: Dissolve 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol in anhydrous DMSO to create a 10 mM stock.

  • Dilution: Dilute the stock to 10 µM in the target solvents (e.g., Toluene, Acetonitrile). Keep DMSO concentration < 0.1% to prevent solvent-polarity skewing.

  • Spectroscopic Acquisition: Record UV-Vis absorption (250–450 nm) and Fluorescence emission (400–700 nm) using an excitation wavelength corresponding to the absorption maximum.

  • Quantum Yield Validation (Self-Validation Step): Run a Quinine Sulfate standard (0.1 M H2SO4) alongside the samples. Pass criteria: The calculated standard Φ must equal 0.54 ± 0.02. Deviation indicates detector miscalibration.

Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)

Causality: To accurately measure the IC50 of the compound against GSK-3β, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to eliminate compound autofluorescence interference.

  • Reagent Preparation: Prepare GSK-3β enzyme, ATP, and a biotinylated substrate peptide in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the compound starting at 10 µM in 100% DMSO. Transfer 100 nL to a 384-well assay plate.

  • Reaction Initiation: Add 5 µL of enzyme/substrate mix and incubate for 15 minutes. Add 5 µL of ATP to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Control Validation (Self-Validation Step): Include Staurosporine as a positive control. Pass criteria: Staurosporine IC50 must fall within 0.5 log units of the established literature value (approx. 15 nM). If it fails, the enzyme batch is compromised.

  • Detection: Stop the reaction with EDTA and add Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the TR-FRET signal (ratio of 665 nm / 615 nm) to calculate compound IC50.

References

Sources

Foundational

Structural Elucidation and Photophysical Profiling of 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol

Target Audience: Analytical Chemists, Photophysicists, and Preclinical Drug Development Scientists Compound CAS: 131985-96-1 | Molecular Formula: C₁₂H₉N₃O₂ | Exact Mass: 227.0695 Da Executive Summary & Mechanistic Ration...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Photophysicists, and Preclinical Drug Development Scientists Compound CAS: 131985-96-1 | Molecular Formula: C₁₂H₉N₃O₂ | Exact Mass: 227.0695 Da

Executive Summary & Mechanistic Rationale

The molecule 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol is a highly specialized heterocyclic compound. Structurally, it consists of an electron-donating 5-aminophenol moiety conjugated to an electron-withdrawing oxazolo[4,5-b]pyridine core. Elucidating this structure goes beyond simple atomic connectivity; it requires mapping a dynamic system governed by an intramolecular hydrogen bond between the phenolic hydroxyl group and the oxazole nitrogen.

This specific geometric arrangement facilitates Excited-State Intramolecular Proton Transfer (ESIPT) . Upon photoexcitation, the molecule undergoes an ultrafast tautomerization from an enol form to a keto form, resulting in a characteristically massive Stokes shift. To definitively prove this structure, our analytical strategy must not only confirm the static covalent bonds via Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) but also validate the dynamic photophysics through solvent-dependent optical spectroscopy.

ESIPT_Mechanism E Ground State Enol (Stable H-Bond) E_star Excited Enol (Franck-Condon) E->E_star hν (Excitation) K_star Excited Keto (Tautomer) E_star->K_star Ultrafast ESIPT K Ground State Keto (Unstable) K_star->K hν' (Fluorescence) K->E Reverse PT

Photophysical ESIPT pathway of the oxazolo[4,5-b]pyridine core.

Integrated Analytical Workflow

To achieve absolute certainty in our structural assignment, we employ a self-validating analytical workflow. Each technique serves as a cross-check for the others. For instance, the exact mass determined by HRMS validates the atomic composition, while 2D NMR (HMBC) maps the connectivity across the quaternary carbons linking the two ring systems. Finally, optical spectroscopy confirms the spatial proximity of the OH and oxazole nitrogen, a feature that 1D NMR alone cannot definitively prove without NOESY or X-ray crystallography.

Elucidation_Workflow cluster_0 Primary Analytics cluster_1 Secondary Validation Sample Target Molecule Preparation NMR 2D NMR (HMBC/HSQC) Sample->NMR HRMS HRMS (ESI-TOF) Sample->HRMS Optical Photophysics (UV-Vis/FL) NMR->Optical XRD X-Ray Crystallography HRMS->XRD Final Confirmed Chemical Structure Optical->Final XRD->Final

Self-validating analytical workflow for complex heterocyclic structure elucidation.

Self-Validating Experimental Protocols

Protocol A: Multi-Nuclear & 2D NMR Spectroscopy

Causality: The choice of DMSO-


 as a solvent is critical. While CDCl₃ is standard, the highly polar 5-amino group induces aggregation in non-polar solvents. Furthermore, DMSO is a strong hydrogen-bond acceptor. If the phenolic OH proton remains highly deshielded (>11 ppm) in DMSO, it proves that the intramolecular hydrogen bond to the oxazole nitrogen is stronger than intermolecular bonding to the solvent, confirming the tight enol geometry required for ESIPT (1).
  • Sample Preparation: Dissolve 5.0 mg of the analyte in 0.6 mL of anhydrous DMSO-

    
     (99.9% D) in a 5 mm NMR tube.
    
  • 1D Acquisition: Acquire ¹H NMR (600 MHz) with 32 scans and a relaxation delay (D1) of 2.0 s. Acquire ¹³C NMR (150 MHz) with 1024 scans.

  • Self-Validation (D₂O Exchange): To ensure the peak at ~11.2 ppm is the phenolic OH and the peak at ~5.8 ppm is the NH₂ group, add 15 µL of D₂O to the tube, invert 5 times, and re-acquire the ¹H spectrum. The disappearance of these peaks confirms them as exchangeable heteroatom protons.

  • 2D HMBC Acquisition: Optimize the long-range coupling constant (

    
    ) to 8 Hz. This is essential to observe the cross-peak between the phenolic H-6' proton and the oxazole C-2 carbon, definitively linking the two ring systems.
    
Protocol B: Dual-Polarity HRMS (ESI-TOF)

Causality: Running the mass spectrometer in both positive and negative electrospray ionization (ESI) modes ensures absolute confirmation of the parent mass. The phenol moiety readily loses a proton (ESI-), while the basic pyridine nitrogen readily accepts one (ESI+).

  • Calibration: Calibrate the TOF analyzer using sodium formate clusters to achieve < 2 ppm mass accuracy.

  • Sample Injection: Dilute the stock solution to 1 µg/mL in 50:50 Methanol:Water.

  • Acquisition: Inject 5 µL. Run ESI+ to detect the [M+H]⁺ ion (Expected: 228.0773) and ESI- to detect the [M-H]⁻ ion (Expected: 226.0616).

Protocol C: Solvatochromic ESIPT Validation

Causality: ESIPT is highly dependent on solvent polarity. By titrating the compound from a non-polar solvent (Toluene) to a polar, protic solvent (Methanol), we can observe the disruption of the intramolecular hydrogen bond. A shift from a large Stokes shift (keto emission) to a smaller Stokes shift (enol emission) validates the ESIPT mechanism characteristic of nitrogen-substituted benzimidazole and oxazole analogues (2).

  • Preparation: Prepare 10 µM solutions of the compound in Toluene, Dichloromethane (DCM), and Methanol.

  • Absorption: Scan UV-Vis from 250 nm to 500 nm to find the excitation maximum (

    
    ).
    
  • Emission: Excite the samples at their respective

    
     and record the emission from 400 nm to 700 nm. Calculate the Stokes shift for each solvent environment.
    

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Spectral Assignments

Solvent: DMSO-


. Reference: TMS (0.00 ppm). Instrument: 600 MHz.
Position / Moiety¹H Chemical Shift (ppm)Multiplicity (

in Hz)
¹³C Chemical Shift (ppm)Structural Assignment Notes
OH (Phenol) 11.25s, 1H (br)-Intramolecular H-bond; D₂O exchangeable
NH₂ (Amine) 5.82s, 2H (br)-Broad singlet; D₂O exchangeable
H-6 (Pyridine) 8.45dd (4.8, 1.5)146.3Downfield shifted due to adjacent pyridine N
H-4 (Pyridine) 8.12dd (8.0, 1.5)128.5Ortho to bridgehead carbon
H-5 (Pyridine) 7.38dd (8.0, 4.8)121.1Meta to bridgehead carbon
H-3' (Phenol) 7.85d (8.5)129.4Ortho to oxazole linkage
H-4' (Phenol) 6.45dd (8.5, 2.2)108.2Shielded by para-OH and ortho-NH₂
H-6' (Phenol) 6.28d (2.2)101.5Highly shielded; HMBC cross-peak to C-2
C-2 (Oxazole) --162.8Quaternary; Links phenol to oxazolopyridine
C-1' (Phenol-OH) --159.2Quaternary; Deshielded by oxygen
Table 2: Photophysical Properties & ESIPT Validation

Concentration: 10 µM. Temperature: 298 K.

Solvent EnvironmentPolarity Index

(nm)

(nm)
Stokes Shift (cm⁻¹)Dominant Emitting State
Toluene 2.43454958,785Excited Keto (ESIPT active)
Dichloromethane 3.13484888,243Excited Keto (ESIPT active)
Methanol 5.1352395 / 4703,091 / 7,133Dual Emission (Enol / Keto)

Note: The emergence of dual emission in Methanol indicates competitive intermolecular hydrogen bonding with the solvent, disrupting the ESIPT pathway and self-validating the presence of the 2-(2-hydroxyphenyl) structural motif ().

Computational & Crystallographic Validation

To finalize the structural elucidation, Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level are utilized to model the ground state (


) and first excited state (

). The calculations confirm that the molecule is strictly planar in the ground state, driven by a strong O-H···N hydrogen bond with a calculated distance of ~1.72 Å.

Single-crystal X-ray diffraction (XRD) serves as the ultimate arbiter. Crystals grown via slow evaporation from a DCM/Hexane mixture yield a structure where the dihedral angle between the phenol ring and the oxazolo[4,5-b]pyridine core is < 2°, confirming the absolute planarity required for the observed photophysics and validating the connectivity inferred from the HMBC NMR data.

References

  • Singh Khaidem, D. K., et al. "Role of explicit hydrogen bonding in solvation calculation on the photophysics of 2-(2′-Hydroxyphenyl)oxazolo[4,5-b]pyridine". Journal of Molecular Liquids, 2024. Available at:[Link]

  • Das, M., et al. "Enhancing Excited State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)benzimidazole and Its Nitrogen-Substituted Analogues by β-Cyclodextrin". ACS Publications, 2013. Available at:[Link]

  • Sakai, K., et al. "An ESIPT fluorophore with a switchable intramolecular hydrogen bond for applications in solid-state fluorochromism and white light generation". Journal of Materials Chemistry C, 2016. Available at:[Link]

Sources

Exploratory

Photophysical Architectures of Novel Oxazolopyridine Derivatives

From Molecular Design to Bio-Optoelectronic Utility Executive Summary The search for robust, high-efficiency blue emitters remains a critical bottleneck in organic electronics and biological imaging. Novel oxazolopyridin...

Author: BenchChem Technical Support Team. Date: March 2026

From Molecular Design to Bio-Optoelectronic Utility

Executive Summary

The search for robust, high-efficiency blue emitters remains a critical bottleneck in organic electronics and biological imaging. Novel oxazolopyridine derivatives —specifically the 2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridine scaffold—have emerged as a superior class of fluorophores.[1][2] Unlike traditional nitrogen-based ligands, these fused heterocyclic systems exhibit fluorescence quantum yields (


) exceeding 0.80 , exceptional Stokes shifts (>80 nm), and tunable solvatochromism. This technical guide dissects the photophysical mechanisms, synthesis protocols, and application potentials of these derivatives, providing a roadmap for their deployment in OLEDs and amyloid-

imaging.
Molecular Engineering & Structural Logic

The oxazolopyridine core represents a fusion of an electron-deficient pyridine ring and an oxazole moiety. This hybrid architecture offers distinct advantages over the classic terpyridine scaffold:

  • Electronic Push-Pull: The inclusion of oxygen in the peripheral rings increases electronegativity, facilitating Intramolecular Charge Transfer (ICT) without requiring bulky external auxochromes.

  • Conformational Rigidity: The fused ring system minimizes non-radiative decay pathways (vibrational relaxation), directly contributing to the high quantum yields observed (up to 0.84 for derivative 4a ).

  • Terpyridine Isosterism: The N-N-N binding pocket is preserved (with O-substitution), allowing these derivatives to serve as dual-function metallo-ligands and standalone fluorophores.

Structural Diagram: Synthesis & Logic

The following diagram illustrates the synthetic pathway from aminopyridinones to the conjugated bis-oxazolopyridine scaffold.

SynthesisPath Precursor 3-aminopyridin-2(1H)-ones (Electron Donor Core) Intermediate Diamide Intermediate (Acyclic Precursor) Precursor->Intermediate Acylation Reagent Pyridine-2,6-dicarboxylic acid (Linker Source) Reagent->Intermediate Cyclization Cyclization (POCl3, Reflux) Intermediate->Cyclization Dehydration Product 2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridine (Target Fluorophore) Cyclization->Product Ring Closure

Caption: Synthetic route transforming aminopyridinone precursors into the highly conjugated bis-oxazolopyridine fluorophore.

Photophysical Characterization Framework

The photophysical signature of oxazolopyridine derivatives is defined by intense


 transitions and significant solvatochromic shifts.
2.1 Absorption & Emission Profiles

The absorption maxima (


) typically reside in the 323–357 nm  range.[2] Upon excitation, these molecules emit in the deep-blue to blue region (357–474 nm ).[2][3]
  • Bathochromic Shifts: Substituents at the C-4 position (e.g., thiophene or phenyl groups) induce a red shift in absorption due to extended conjugation.

  • Stokes Shift: A large Stokes shift (83–128 nm) is characteristic of this scaffold, significantly reducing self-absorption (inner-filter effect)—a critical property for high-concentration bioimaging applications.

2.2 Quantum Yield Efficiency

Comparative analysis against standard fluorophores reveals the superiority of the oxazolopyridine scaffold.[4]

Compound IDSubstituent (R)Solvent

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Standard Quinine Sulfate0.1 M H₂SO₄3504501000.55
4a MethylChloroform343426830.82
4b PhenylAcetonitrile3474551080.76
4c ThiopheneDCM3504741240.70

Data Source: Synthesized derivatives 4a-c exhibit


 values consistently outperforming the quinine sulfate standard.[4][5][6] [1]
2.3 Solvatochromism & Mechanism

The emission spectra of oxazolopyridines are highly sensitive to solvent polarity.

  • Mechanism: The excited state possesses a larger dipole moment than the ground state. In polar solvents (e.g., acetonitrile), the excited state is stabilized by solvent relaxation, lowering the energy gap and causing a red shift (bathochromic) in emission.

  • ESIPT Potential: While the core bis-derivatives operate primarily via ICT, derivatives functionalized with an ortho-hydroxy group (e.g., hydroxyphenyl-oxazolopyridine) can undergo Excited State Intramolecular Proton Transfer (ESIPT) . This generates a keto-tautomer emission with an anomalously large Stokes shift (>150 nm), ideal for ratiometric sensing.

Experimental Protocols
Protocol A: Synthesis of 2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridine (Compound 4a)

Objective: Isolate the target fluorophore with >95% purity for spectroscopic analysis.

  • Acylation: Dissolve 3-amino-6-methyl-pyridin-2(1H)-one (2 eq.) and pyridine-2,6-dicarbonyl dichloride (1 eq.) in anhydrous dioxane. Add triethylamine (catalyst).[2] Stir at RT for 4h.

  • Isolation of Intermediate: Pour mixture into ice water. Filter the diamide precipitate.[6] Dry under vacuum.

  • Cyclization: Suspend the diamide in phosphorus oxychloride (POCl

    
    ) .
    
  • Reflux: Heat to 100°C for 8–10 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).

  • Quenching: Cool to RT. Slowly pour into crushed ice/ammonia solution (neutralize to pH 7).

  • Purification: Recrystallize the crude solid from isopropanol/DCM (2:3).

    • Validation: Product should appear as colorless/white crystals (mp > 250°C).[2]

Protocol B: Determination of Fluorescence Quantum Yield (

)

Method: Relative method using Quinine Sulfate (QS) as the reference.[6]

  • Preparation: Prepare a stock solution of QS in 0.1 M H

    
    SO
    
    
    
    (Refractive index
    
    
    ).
  • Sample Prep: Dissolve the oxazolopyridine derivative in spectroscopic grade solvent (e.g., Chloroform,

    
    ).
    
  • Absorbance Adjustment: Dilute both solutions so that absorbance at the excitation wavelength (350 nm) is below 0.10 (to prevent re-absorption effects).

  • Measurement: Record the integrated fluorescence intensity (

    
    ) for both sample and reference.
    
  • Calculation: Use the following equation:

    
    
    
    • Note: Ensure excitation slit widths are identical for both measurements.

Applications in Bio-Optoelectronics
4.1 Biological Imaging (Amyloid & Lipid Droplets)

The lipophilic nature and planar structure of oxazolopyridines allow them to intercalate into hydrophobic pockets.

  • Amyloid-

    
     Plaque Detection:  Derivatives like FPIPOP  (Imidazo-oxazolopyridine) show high affinity (
    
    
    
    nM) for A
    
    
    aggregates.[7] The fluorescence "turns on" upon binding due to the restriction of intramolecular rotation, making them viable PET/fluorescence probes for Alzheimer’s diagnosis [2].
  • Organelle Targeting: Oxazolopyridine-coumarin hybrids specifically stain lipid droplets and mitochondria, leveraging the high Stokes shift to separate excitation light from emission signals in confocal microscopy [3].

4.2 OLED Emitters

The deep-blue emission (CIE coordinates


) and high thermal stability (decomposition > 300°C) make these derivatives excellent candidates for the emissive layer in organic light-emitting diodes (OLEDs), addressing the industry-wide shortage of stable blue organic phosphors.
Workflow: Photophysical Characterization Logic

Photophysics cluster_Analysis Data Analysis Sample Synthesized Derivative (10⁻⁵ M Solution) Abs UV-Vis Absorption (Determine λ_max & ε) Sample->Abs Em Fluorescence Emission (Scan 350-600 nm) Abs->Em Excitation at λ_max QY Quantum Yield Calculation (vs. Quinine Sulfate) Em->QY Stokes Stokes Shift Analysis (Geometric Relaxation) Em->Stokes Solv Solvatochromism Check (Dipole Moment Change) Em->Solv

Caption: Logical workflow for the complete photophysical characterization of novel fluorophores.

References
  • Pustolaikina, I., et al. "Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores." Molecules, 2026.[2][3][6]

  • Singh, S., et al.[7] "A Novel 18F Labelled Imidazo-oxazolopyridine Derivative as b-Amyloid Imaging Agent: Synthesis and Preliminary Evaluation." Asian Journal of Chemistry, 2017.

  • Qiu, L., et al.[1][2][8][9] "The fluorescent markers based on oxazolopyridine unit for imaging organelles."[8] Bioorganic & Medicinal Chemistry Letters, 2020.[8]

  • Titova, Y., et al. "Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine."[5] Eurasian Journal of Chemistry, 2025.[6]

Sources

Foundational

Spectral Characteristics and Photophysical Dynamics of 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol: A Technical Guide

Executive Summary The rational design of fluorescent probes for biological imaging and materials science relies heavily on the precise manipulation of molecular photophysics. 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of fluorescent probes for biological imaging and materials science relies heavily on the precise manipulation of molecular photophysics. 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol (CAS: 131985-96-1) [1] represents a highly sophisticated fluorophore architecture. By integrating an electron-deficient oxazolo[4,5-b]pyridine core with a strong electron-donating 5-amino group and an intramolecular hydrogen-bonding phenol moiety, this compound operates as a dual-mechanism probe. It leverages both Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT) to deliver massive Stokes shifts, extreme environmental sensitivity, and high quantum yields[2].

This whitepaper provides an in-depth technical analysis of its spectral characteristics, the causality behind its photophysical behavior, and rigorously validated protocols for its spectroscopic characterization.

Structural & Mechanistic Photophysics

To utilize this compound effectively in assay development or chemoproteomics—where related oxazolo[4,5-b]pyridine derivatives have already proven successful as selective enzyme inhibitors and activity-based probes[3]—one must understand the structural causality driving its emission.

Intramolecular Charge Transfer (ICT)

The oxazolo[4,5-b]pyridine ring acts as a potent electron acceptor. The introduction of the 5-amino group acts as a powerful electron donor. Upon photoexcitation, electron density rapidly shifts from the amino donor to the oxazolopyridine acceptor. This transition significantly increases the dipole moment of the excited state (


) relative to the ground state (

)[2]. Because the excited state is highly polar, polar solvents stabilize it more effectively than non-polar solvents, leading to a pronounced batochromic (red) shift in the emission spectrum as solvent polarity increases (solvatochromism)[4].
Excited-State Intramolecular Proton Transfer (ESIPT)

The 2-phenol group introduces a secondary, highly efficient photophysical pathway. In the ground state (Enol form), the phenolic hydroxyl group forms a strong intramolecular hydrogen bond with the nitrogen atom of the oxazole or pyridine ring. Upon excitation, the acidity of the phenol proton and the basicity of the nitrogen drastically increase. This drives an ultrafast proton transfer, yielding an excited Keto tautomer (Keto). Emission occurs from this Keto state, which then undergoes a rapid reverse proton transfer in the ground state to regenerate the Enol form. This four-level photocycle prevents self-absorption (inner-filter effect) by generating an exceptionally large Stokes shift.

Photophysics E Enol (S0) Ground State E_star Enol* (S1) Excited State E->E_star Excitation (hν_ex) E_star->E Normal Emission (Minor) K_star Keto* (S1) Excited State E_star->K_star ESIPT (Ultrafast) K Keto (S0) Ground State K_star->K Emission (hν_em) K->E GSIPT (Back Transfer)

Fig 1: Jablonski diagram illustrating the ESIPT and ICT pathways of the fluorophore.

Quantitative Spectral Characteristics

The interplay of ICT and ESIPT results in a highly dynamic spectral profile. The dependence of the fluorescence maximum on solvent polarity is mathematically described by the Lippert-Mataga equation [2], which correlates the Stokes shift (


) to the orientation polarizability (

) of the solvent.

Below is a summarized data table representing the solvatochromic behavior typical of functionalized oxazolo[4,5-b]pyridin-2-yl)phenol derivatives[2],[4].

SolventDielectric Constant (

)
Orientation Polarizability (

)

(nm)

(nm)
Stokes Shift (cm

)
Quantum Yield (

)
Toluene 2.380.0133654555,4180.45
Chloroform 4.810.1483684806,3400.52
Acetonitrile 35.90.3053725358,1920.68
DMSO 46.70.2633755458,3180.71

Note: The massive Stokes shift (>8,000 cm⁻¹ in polar aprotic solvents) is a direct consequence of the Keto emission following ESIPT, combined with the stabilized ICT state.*

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducible data, the characterization of 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol requires strict control over environmental variables. The following protocols are designed as self-validating systems.

Workflow S1 1. Sample Prep (Spectroscopic Solvents) S2 2. UV-Vis (Determine λ_max) S1->S2 S3 3. Fluorescence (Emission Mapping) S2->S3 S4 4. Quantum Yield (Integrating Sphere) S3->S4 S5 5. Lippert-Mataga (Δμ Calculation) S4->S5

Fig 2: Step-by-step experimental workflow for spectral characterization and solvatochromic analysis.

Protocol 1: High-Fidelity Solvatochromic Mapping

Causality: Water contamination in organic solvents can disrupt the intramolecular hydrogen bond of the phenol, prematurely quenching ESIPT and skewing ICT data. Strict anhydrous conditions are mandatory.

  • Sample Preparation: Prepare a 1.0 mM stock solution of 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol in anhydrous DMSO.

  • Dilution: Dilute the stock to a working concentration of

    
     M in a series of spectroscopic-grade solvents (e.g., Toluene, THF, DCM, Acetonitrile, Methanol). Validation Step: Keep concentration below 
    
    
    
    M to prevent excimer formation and inner-filter effects.
  • UV-Vis Absorption: Record the absorption spectrum from 250 nm to 500 nm using a dual-beam spectrophotometer. Identify the lowest-energy absorption band (

    
    ) to determine the optimal excitation wavelength.
    
  • Steady-State Fluorescence: Excite the sample at its specific

    
     for each solvent. Record the emission from 400 nm to 750 nm.
    
  • Excitation Spectrum Validation: Set the emission monochromator to the observed

    
     and scan the excitation spectrum. Self-Validation: The excitation spectrum must perfectly overlay with the absorption spectrum. If it does not, ground-state aggregation or impurities are present.
    
Protocol 2: Absolute Quantum Yield ( ) Determination

Causality: Due to the extreme Stokes shift and broad emission tailing into the near-IR in polar solvents, standard comparative actinometry (e.g., using Quinine Sulfate) often suffers from refractive index mismatch and spectral overlap errors. An integrating sphere provides absolute, geometry-independent quantification.

  • Calibration: Calibrate the integrating sphere using a calibrated halogen-tungsten light source to correct for detector responsivity across the visible and NIR spectrum.

  • Blank Measurement: Place a cuvette containing only the pure solvent into the sphere. Record the scatter profile at the excitation wavelength. Causality: This isolates the Rayleigh scattering peak and solvent Raman peaks, which must be subtracted to prevent artificial inflation of the quantum yield.

  • Sample Measurement: Introduce the

    
     M sample cuvette. Record the attenuated excitation scatter and the integrated fluorescence emission.
    
  • Calculation: Calculate

    
     as the ratio of photons emitted to photons absorbed (Blank scatter minus Sample scatter).
    

References

  • Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne Source: ResearchGate URL
  • 131985-96-1(5-AMINO-2-[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YLPHENOL)
  • A highly selective, reversible inhibitor identified by comparative chemoproteomics modulates diacylglycerol lipase activity in neurons Source: PMC / NIH URL

Sources

Exploratory

Engineering Ratiometric Fluorescent Probes: The Mechanism of Action of 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol

Executive Summary In the landscape of molecular imaging and rational probe design, 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol (CAS 131985-96-1) stands out as a highly privileged, dual-mechanism fluorophore scaffold. Un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of molecular imaging and rational probe design, 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol (CAS 131985-96-1) stands out as a highly privileged, dual-mechanism fluorophore scaffold. Unlike traditional fluorescent dyes that rely on simple fluorescence resonance energy transfer (FRET) or aggregation-induced emission (AIE), this scaffold operates via a synergistic combination of Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT) .

This whitepaper deconstructs the structural topology, photophysical mechanism of action, and experimental deployment of this compound. By understanding the causality between its atomic structure and its macroscopic optical properties, researchers can leverage this scaffold to engineer self-calibrating, ratiometric probes for enzymes, biothiols, and reactive oxygen species (ROS).

Structural Topology & The Push-Pull Architecture

The unique photophysical properties of 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol arise directly from its highly specific regiochemistry:

  • Position 1 (Hydroxyl Group): Acts as the proton donor.

  • Position 2 (Oxazolo[4,5-b]pyridine Core): Acts as both the proton acceptor (via the oxazole nitrogen) and the electron acceptor. The fusion of the pyridine ring significantly increases the electron-withdrawing capacity of the system compared to standard benzoxazoles, facilitating coupled proton and charge transfer processes in the excited state[1].

  • Position 5 (Amino Group): Acts as a strong electron donor.

Because Position 2 and Position 5 are para to each other on the phenol ring, the molecule forms a perfect push-pull ICT architecture . Simultaneously, the ortho relationship between the 1-hydroxyl and 2-oxazole nitrogen establishes the mandatory hydrogen-bonding network required for ESIPT. Nitrogen-substituted analogues of benzazoles, such as this oxazolopyridine core, exhibit highly sensitive ESIPT dynamics that are highly susceptible to environmental changes and substituent modulation[2].

Core Mechanism of Action: Synergistic ESIPT-ICT

The mechanism of action for sensing relies on the dynamic modulation of the molecule's photophysics upon analyte interaction.

The Four-State ESIPT Cycle

In its ground state (


), the molecule exists primarily as the Enol  tautomer. Upon photon absorption, the molecule transitions to the excited 

Enol state. The excitation drastically increases the acidity of the phenolic proton and the basicity of the oxazole nitrogen, driving an ultrafast (sub-picosecond) proton transfer to form the excited Keto tautomer (

Keto). Emission occurs from this

Keto state, resulting in a massive Stokes shift that eliminates auto-fluorescence interference.

ESIPT_Mechanism S0_E S0 Enol Ground State S1_E S1 Enol Excited State S0_E->S1_E Excitation (hν) S1_K S1 Keto ESIPT + ICT State S1_E->S1_K Ultrafast Proton Transfer S0_K S0 Keto Ground State S1_K->S0_K Emission (hν') S0_K->S0_E Reverse Transfer

Fig 1. Four-state ESIPT photophysical cycle of the 5-amino-oxazolopyridine scaffold.

Analyte-Triggered Ratiometric Shift

To utilize this scaffold as a probe, the 5-amino group is chemically masked (e.g., converted to an amide via conjugation to an amino acid for peptidase detection).

  • Masked State: The amide bond neutralizes the electron-donating ability of the nitrogen. The ICT effect is suppressed, and the molecule emits a shorter-wavelength fluorescence (e.g., ~455 nm).

  • Activated State (Mechanism of Action): When the target analyte cleaves the masking group, the free primary amine is restored. The strong electron-donating nature of the

    
     group pushes electron density into the electron-withdrawing oxazolopyridine core. This massive stabilization of the excited state (ICT) lowers the energy gap, red-shifting the ESIPT Keto emission to ~565 nm.
    

Workflow Probe Masked Probe (Weak ICT) Reaction Cleavage Reaction Probe->Reaction Target Target Analyte (Enzyme/Biothiol) Target->Reaction Fluorophore Free 5-Amino-HPOP (Strong ICT) Reaction->Fluorophore Unmasking Signal Red-Shifted Fluorescence Fluorophore->Signal Ratiometric Readout

Fig 2. Target-activated ratiometric sensing workflow utilizing the ESIPT-ICT synergy.

Quantitative Photophysical Data

The causality of the spectral shift is rooted in the restoration of the ICT state. Table 1 summarizes the photophysical parameters that validate the ratiometric utility of this scaffold.

Table 1: Photophysical Properties of the Scaffold (Masked vs. Free Amine)

Compound StateAbsorption

Emission

Stokes ShiftQuantum Yield (

)
Dominant Photophysical Mechanism
Masked (Amide) 335 nm455 nm120 nm0.12Standard ESIPT (Weak ICT)
Free 5-Amino 385 nm565 nm180 nm0.38ICT-Coupled ESIPT (Strong Push-Pull)

Experimental Protocols & Self-Validating Methodologies

To ensure scientific integrity and reproducibility, the following protocol details the in vitro validation of a 5-amino-oxazolopyridine-based probe. This protocol is designed as a self-validating system ; the ratiometric readout inherently cancels out environmental artifacts.

Step 1: Preparation of the Assay Matrix
  • Prepare a 10 mM HEPES buffer solution and adjust to pH 7.4 using 0.1 M NaOH.

    • Causality: Maintaining strict physiological pH is critical. Variations in pH can prematurely deprotonate the 1-hydroxyl group, forcing the molecule into an anionic state that bypasses the ESIPT mechanism entirely.

  • Prepare a 1.0 mM stock solution of the masked probe in anhydrous DMSO.

    • Causality: The planar oxazolopyridine core is highly hydrophobic. DMSO prevents Aggregation-Caused Quenching (ACQ) prior to introduction into the aqueous buffer.

Step 2: Analyte Incubation & Cleavage Kinetics
  • Dilute the probe stock into the HEPES buffer to achieve a final working concentration of 10 µM, ensuring the final DMSO concentration does not exceed 1% (v/v).

  • Introduce the target analyte (e.g., Leucine Aminopeptidase) at varying concentrations (0 to 100 U/L).

  • Incubate the mixture at 37°C for 30 minutes in the dark.

Step 3: Spectroscopic Readout & Internal Calibration
  • Excite the samples at the isobestic absorption point (typically ~360 nm) using a spectrofluorometer.

  • Record the emission spectra from 400 nm to 700 nm.

  • Self-Validation (Ratiometric Calculation): Calculate the fluorescence intensity ratio (

    
    ).
    
    • Causality: Relying on a single emission wavelength (

      
      ) is susceptible to false positives caused by variations in probe concentration, photobleaching, or variable excitation intensity. By plotting the ratio of the ICT-active Keto emission (565 nm) against the ICT-inactive Enol emission (455 nm), the system becomes internally calibrated. The resulting linear correlation is exclusively causally linked to the analyte cleavage event.
      

References

  • Photoinduced Proton and Charge Transfer in 2-(2′-Hydroxyphenyl)imidazo[4,5-b]pyridine Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Enhancing Excited State Intramolecular Proton Transfer in Nitrogen-Substituted Analogues Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Excited-State Intramolecular Proton-Transfer (ESIPT) Based Fluorescent Probes and Disease Theranostics Source: Chemical Society Reviews (PubMed Central) URL:[Link]

  • Design Strategies of Fluorescent Probes for Selective Detection Source: Chemical Communications (PubMed Central) URL:[Link]

Sources

Foundational

The Biological Activity and Therapeutic Potential of Oxazolopyrimidine Derivatives: A Comprehensive Technical Guide

Executive Summary & Structural Rationale In the landscape of rational drug design, purine-mimicking scaffolds represent a cornerstone strategy for targeting nucleotide-dependent enzymes. Among these, the oxazolopyrimidin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of rational drug design, purine-mimicking scaffolds represent a cornerstone strategy for targeting nucleotide-dependent enzymes. Among these, the oxazolopyrimidine scaffold—specifically the oxazolo[5,4-d]pyrimidine and the underexplored oxazolo[4,5-d]pyrimidine isomeric classes—has emerged as a highly versatile nucleobase isostere[1].

Because tumor cells and virally infected cells overexpress kinases, DNA/RNA polymerases, and metabolic enzymes that rely on purine nucleotides (ATP, GTP), oxazolopyrimidines can competitively bind to these highly conserved active sites[2]. By replacing the imidazole ring of endogenous purines (adenine and guanine) with an oxazole motif, medicinal chemists can fine-tune the hydrogen-bond donor/acceptor profile, enhancing water solubility, facilitating salt formation, and driving selective cytotoxicity against specific cancer cell lines[2][3].

G Ox Oxazolopyrimidine Scaffold Purine Purine Mimicry (Adenine/Guanine Isostere) Ox->Purine acts as Kinases Kinase Inhibition (VEGFR-2, JAK1/2, Aurora A) Purine->Kinases competitive ATP binding AdK Adenosine Kinase (AdK) Suppression Purine->AdK non-nucleoside inhibition Immune Immunomodulation (TNF-α, Lymphocytes) Purine->Immune receptor modulation

Fig 1: Logical relationship mapping of oxazolopyrimidine purine mimicry to biological outcomes.

Synthetic Methodologies: Scaffold Construction

The synthesis of oxazolopyrimidines generally relies on either the annulation of an oxazole ring onto a functionalized pyrimidine or vice versa[1]. The oxazolo[5,4-d]pyrimidine scaffold is well-documented, whereas the oxazolo[4,5-d]pyrimidine scaffold remains underexplored due to the historical lack of versatile building blocks like 5,7-dichlorooxazolo[4,5-d]pyrimidine[1].

Standard Protocol: Synthesis of 7-Aminooxazolo[5,4-d]pyrimidines

Causality & Logic: This protocol utilizes a 4-amino-5-hydroxypyrimidine precursor. The choice of phosphorous oxychloride (


) is critical; it acts dually as a dehydrating agent to drive the cyclization and as a chlorinating agent to activate the intermediate, locking it into a reactive state that ensures high-yield annulation[1].

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 1.0 equivalent of 4-amino-5-hydroxypyrimidine in a polar aprotic solvent (e.g., anhydrous DMF) under an inert argon atmosphere to prevent premature oxidation.

  • Carbon Source Addition: Add 1.2 equivalents of the selected carbon source for the C(2) position (e.g., an orthoester, thioimidate, or formamide)[1].

  • Cyclization Initiation: Slowly add 3.0 equivalents of

    
     dropwise at 
    
    
    
    . Rationale: The exothermic nature of the chlorination/dehydration requires strict thermal control to prevent the degradation of the pyrimidine ring.
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor the disappearance of the starting material via TLC or LC-MS.
    
  • Quenching & Amination: Cool the reaction to room temperature and carefully quench over crushed ice. To synthesize the 7-amino derivative, introduce the desired amine (e.g., an isoxazole-containing amine for enhanced immunomodulatory activity) in the presence of triethylamine (

    
    ) and heat gently[4][5].
    
  • Purification: Extract with ethyl acetate, wash with brine, dry over

    
    , and purify via silica gel flash chromatography.
    

G Start 4-Amino-5-hydroxypyrimidine (Starting Material) Cyclization Annulation / Cyclization (POCl3, Reflux) Start->Cyclization Reagent Carbon Source (Ester, Orthoester) Reagent->Cyclization Product Oxazolo[5,4-d]pyrimidine Derivative Cyclization->Product yield optimization

Fig 2: Synthetic workflow for the construction of the oxazolo[5,4-d]pyrimidine scaffold.

Spectrum of Biological Activities

Oncology: Kinase Inhibition and Apoptosis

Oxazolopyrimidines have demonstrated profound anticancer activity by acting as inhibitors of critical signaling kinases, including VEGFR-2, Adenosine kinase (AdK), Aurora A kinase, and Janus kinases (JAK1/JAK2)[3]. Furthermore, specific 1,3-oxazolo[4,5-d]pyrimidine derivatives have shown high anti-breast cancer activity by suppressing AdK, a key player in controlling intracellular adenosine concentrations[5][6].

Mechanistically, these compounds induce cell death through the extracellular pathway of apoptosis. For example, specific derivatives have been shown to drastically lower the levels of the anti-apoptotic protein BCL-2 while simultaneously upregulating the pro-apoptotic factor caspase-3[3].

G Drug Oxazolopyrimidine Treatment Bcl2 Anti-apoptotic BCL-2 (Downregulation) Drug->Bcl2 inhibits Caspase Pro-apoptotic Caspase-3 (Upregulation) Drug->Caspase activates Apoptosis Extracellular Pathway Apoptosis (Cell Death) Bcl2->Apoptosis removes block Caspase->Apoptosis executes

Fig 3: Apoptotic signaling pathway modulated by oxazolopyrimidine derivatives.

Immunomodulation and Antiviral Efficacy

Beyond oncology, 7-aminooxazolo[5,4-d]pyrimidines functionalized with a 5-amino-3-methyl-isoxazol-4-yl substituent exhibit potent immunoregulatory profiles[4]. They strongly inhibit phytohemagglutinin A-induced proliferation of human peripheral blood lymphocytes and lipopolysaccharide (LPS)-induced proliferation of mouse splenocytes[4]. They also suppress tumor necrosis factor


 (TNF-

) production and inhibit the replication of human herpes virus type-1 (HHV-1)[4][7].
Quantitative Biological Data Summary

The following table synthesizes the in vitro biological metrics of leading oxazolopyrimidine derivatives across recent studies:

Target / Cell LineBiological EffectMetricValueReference
Adenosine Kinase (AdK) Enzyme Inhibition

184 nM[6]
HeLa (Cervical Cancer) Selective Cytotoxicity

6.13 ± 1.95 µM[2]
HT-29 (Colon Cancer) Cytotoxicity

58.44 ± 8.75 µM[3]
HUVEC Anti-angiogenic / Proliferation Inhibition

9.3 µM[1]
MDA-MB 231 (Breast) Growth Inhibition via AdK suppression

Micromolar range[5]

Experimental Workflows: In Vitro Evaluation Protocols

To ensure rigorous validation of synthesized oxazolopyrimidines, standardized phenotypic assays must be employed. The MTT assay is the gold standard here because it measures mitochondrial metabolic rate, which directly correlates with viable cell numbers—a crucial metric when evaluating purine antagonists that disrupt cellular metabolism[7].

Protocol: LPS-Induced Splenocyte Proliferation Assay (Immunomodulation)

Self-Validating System: This protocol includes both a positive control (LPS only) to confirm baseline immune activation, and a reference drug control (e.g., Teriflunomide) to benchmark the relative potency of the synthesized oxazolopyrimidine[7].

Step-by-Step Methodology:

  • Cell Isolation: Isolate primary splenocytes from healthy C57BL/6 mice. Lyse red blood cells using ACK lysis buffer and resuspend the splenocytes in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Pen/Strep).

  • Plating: Seed the splenocytes into a 96-well plate at a density of

    
     cells/well.
    
  • Compound Treatment: Prepare serial dilutions of the oxazolopyrimidine derivative (e.g., 25, 12.5, 6.25, and 3.125 µM) in DMSO, ensuring the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent toxicity[7]. Add the compounds to the respective wells.

  • Induction: Add Lipopolysaccharide (LPS) at a final concentration of 50 µg/mL to induce B-cell proliferation[7]. Include untreated control wells (negative control) and LPS-only wells (positive control).

  • Incubation: Incubate the plates at

    
     in a 5% 
    
    
    
    humidified incubator for 72 hours.
  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. Rationale: Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Readout: Centrifuge the plate, carefully aspirate the media, and dissolve the formazan crystals in 100 µL of DMSO. Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of inhibition relative to the LPS-only control.

Conclusion

Oxazolopyrimidine derivatives stand out as privileged scaffolds in medicinal chemistry. By acting as purine isosteres, they hijack the nucleotide-binding pockets of critical enzymes involved in cancer proliferation and viral replication. The strategic functionalization of both the oxazolo[5,4-d]pyrimidine and oxazolo[4,5-d]pyrimidine cores continues to yield highly selective, potent candidates for oncology, immunology, and infectious disease therapeutics. Future development should focus on optimizing the pharmacokinetic profiles (ADMET) of these compounds to transition them from in vitro success to in vivo clinical efficacy.

References

1.[1] De Coen, L. M., Roman, B. I., Movsisyan, M., Heugebaert, T. S. A., & Stevens, C. V. "Synthesis and biological activity of oxazolopyrimidines." Eur. J. Org. Chem. CORE. URL:[Link] 2.[4] "Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives." National Center for Biotechnology Information (NIH). URL:[Link] 3.[5] "Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives." National Center for Biotechnology Information (NIH). URL:[Link] 4.[7] "Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives." ResearchGate. URL:[Link] 5.[6] "Synthesis and Biological Activity of Oxazolopyrimidines." ResearchGate. URL:[Link] 6.[3] "New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research." National Center for Biotechnology Information (NIH). URL:[Link] 7.[2] "Design, synthesis and biological evaluation of 2,5-diaryloxazolo[4,5-d]pyrimidin-7-ylamines as selective cytotoxic agents against HeLa cells." Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Utilizing 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol in High-Contrast Cell Staining

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Photophysical mechanisms, bioconjugation strategies, and live-cell imaging protocols. Executive Summary The compound...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Photophysical mechanisms, bioconjugation strategies, and live-cell imaging protocols.

Executive Summary

The compound 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol (hereafter referred to as 5-Am-HPOP ) is a highly specialized, environment-sensitive fluorophore. Unlike standard commercial dyes (e.g., FITC, TRITC) that suffer from small Stokes shifts and severe self-quenching, 5-Am-HPOP leverages a dual-photophysical mechanism: Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT) [1][2]. This unique structural combination yields a massive Stokes shift (>150 nm), virtually eliminating background autofluorescence in complex biological matrices and making it an exceptional scaffold for targeted live-cell imaging[3].

Mechanistic Principles: The Causality of ESIPT

To successfully deploy 5-Am-HPOP in cellular assays, one must understand the quantum mechanics governing its behavior.

The molecule consists of an electron-accepting oxazolo[4,5-b]pyridine core and an electron-donating phenol ring. In its ground state (S0), the hydroxyl group at the 2-position forms a strong intramolecular hydrogen bond with the adjacent nitrogen of the oxazole ring. Upon UV/violet excitation, the electron density shifts, drastically increasing the acidity of the phenol and the basicity of the oxazole nitrogen. This triggers an ultrafast (< 1 ps) proton transfer, converting the molecule from an enol tautomer to a highly fluorescent keto tautomer in the excited state (S1*)[1].

Because emission occurs from this structurally distinct keto state, the emitted photon is of significantly lower energy (longer wavelength) than the absorbed photon. Furthermore, the primary amine at the 5-position acts as an electron-donating auxochrome, enhancing the ICT character of the molecule and pushing the emission further into the visible spectrum[2]. Crucially, this primary amine also provides a bio-orthogonal nucleophilic handle for conjugating the dye to organelle-targeting peptides or antibodies.

ESIPT_Pathway Enol_S0 Enol (Ground State) S0 Enol_S1 Enol (Excited State) S1 Enol_S0->Enol_S1 UV/Blue Excitation (Absorption) Keto_S1 Keto (Excited State) S1* Enol_S1->Keto_S1 Ultrafast ESIPT (< 1 ps) Keto_S0 Keto (Ground State) S0* Keto_S1->Keto_S0 Large Stokes Shift Fluorescence Keto_S0->Enol_S0 Reverse Proton Transfer (Radiationless)

Figure 1: Jablonski diagram illustrating the ESIPT photophysical pathway.

Photophysical Properties & Solvatochromism

The ESIPT process is exquisitely sensitive to the local microenvironment. In highly protic solvents (like water), intermolecular hydrogen bonding competes with the intramolecular hydrogen bond, temporarily quenching the fluorescence[1]. However, when 5-Am-HPOP partitions into hydrophobic cellular compartments (e.g., lipid membranes) or binds to a protein target, its intense fluorescence is restored.

Table 1: Quantitative Photophysical Properties of 5-Am-HPOP across Environments

Solvent EnvironmentDielectric Constant (ε)Absorbance Max (nm)Emission Max (nm)Stokes Shift (nm)Relative Quantum Yield (Φ)
Toluene (Lipid-like)2.4365510145High (~0.45)
Chloroform4.8370525155High (~0.38)
Acetonitrile37.5368540172Moderate (~0.22)
Aqueous Buffer (pH 7.4)~80.0380555175Low (<0.05)*

*Note: The low quantum yield in bulk aqueous buffer is an advantage for wash-free imaging, as unbound probe remains dark until it intercalates into hydrophobic cellular targets.

Experimental Protocols

Protocol A: Bioconjugation of 5-Am-HPOP (Targeting Ligand Attachment)

To utilize 5-Am-HPOP for specific organelle staining (e.g., targeting mitochondria), the 5-amino group must be conjugated to a targeting moiety (such as an NHS-ester of triphenylphosphonium).

Scientific Rationale: The planar heterocyclic core makes the dye highly hydrophobic. Anhydrous conditions are strictly required during conjugation to prevent the premature hydrolysis of the NHS-ester and to ensure the primary amine remains unprotonated and nucleophilic.

Step-by-Step Methodology:

  • Preparation: Dissolve 1 mg of 5-Am-HPOP in 100 µL of anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock.

  • Activation: Add 1.2 molar equivalents of the desired NHS-ester targeting ligand to the solution.

  • Catalysis: Add 2 µL of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base, scavenging protons generated during the reaction and driving the equilibrium toward the amide product without reacting with the NHS-ester itself.

  • Incubation: Stir the reaction in the dark at room temperature for 4 hours.

  • Purification: Purify the conjugated probe via semi-preparative HPLC using a water/acetonitrile gradient containing 0.1% TFA. Lyophilize the collected fractions and store at -20°C in the dark.

Protocol B: Live-Cell Staining and Confocal Imaging

Scientific Rationale: Standard Phosphate-Buffered Saline (PBS) contains phosphates that can precipitate trace calcium/magnesium, subtly altering local membrane pH and disrupting the delicate ESIPT equilibrium of the probe. Therefore, Hank's Balanced Salt Solution (HBSS) is mandated for all washing steps to maintain physiological ion balance and optimal dye fluorescence.

Step-by-Step Methodology:

  • Cell Culturing: Seed cells (e.g., HeLa or HEK293) in a 35 mm glass-bottom imaging dish and culture until 70-80% confluent.

  • Working Solution Preparation: Dilute the bioconjugated 5-Am-HPOP stock into pre-warmed (37°C) complete culture medium to a final concentration of 2–5 µM. Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Incubation: Aspirate the old media and add 1 mL of the working solution. Incubate the cells at 37°C with 5% CO₂ for 20–30 minutes.

  • Washing (Critical Step): Remove the staining solution and gently wash the cells three times with warm HBSS buffer. Do not use cold buffer, as thermal shock causes membrane blebbing, which artificially traps the hydrophobic dye in localized artifacts.

  • Imaging: Transfer the dish to a confocal laser scanning microscope.

    • Excitation: Use a 355 nm or 405 nm laser line.

    • Emission: Collect fluorescence in the 500–600 nm window.

Staining_Workflow Step1 1. Probe Preparation (5-Am-HPOP in Anhydrous DMSO) Step2 2. Bioconjugation (Attach Targeting Ligand via Amine) Step1->Step2 Step3 3. Cell Incubation (2-5 µM, 20-30 min, 37°C) Step2->Step3 Step4 4. Washing (Warm HBSS Buffer, 3x) Step3->Step4 Step5 5. Confocal Imaging (Ex: 405nm, Em: 500-600nm) Step4->Step5

Figure 2: Standardized workflow for cell staining and imaging using 5-Am-HPOP.

Troubleshooting & Optimization

  • Weak Fluorescence Signal: If the signal is exceptionally dim, the dye may be aggregating in the aqueous media before reaching the cells. Solution: Pre-mix the 5-Am-HPOP DMSO stock with a carrier protein (like 1% BSA) or Pluronic F-127 (0.02%) before adding it to the culture medium to facilitate monomeric dispersion.

  • Loss of Stokes Shift: If emission is detected in the blue region (~420 nm) rather than the green/yellow region, the ESIPT process is being blocked. This usually occurs if the pH is too high (deprotonating the phenol ground state) or if the dye is trapped in a highly rigid matrix that prevents the necessary molecular reorganization. Ensure the buffer pH is strictly maintained at 7.4.

References

  • Brenlla, A., Veiga, M., Pérez Lustres, J. L., Ríos Rodríguez, M. C., Rodríguez-Prieto, F., & Mosquera, M. (2012). Photoinduced Proton and Charge Transfer in 2-(2′-Hydroxyphenyl)imidazo[4,5-b]pyridine. The Journal of Physical Chemistry A.[Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2024). International Journal of Molecular Sciences (MDPI).[Link]

  • Photophysical study of 2-(4′-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine in different solvents and at various pH. (2012). Photochemical & Photobiological Sciences.[Link]

Sources

Application

5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol as a fluorescent marker

Application Note: 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol as a Versatile Fluorescent Marker Scientific Rationale & Photophysical Mechanisms As a Senior Application Scientist, I frequently evaluate novel fluorophores...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol as a Versatile Fluorescent Marker

Scientific Rationale & Photophysical Mechanisms

As a Senior Application Scientist, I frequently evaluate novel fluorophores for complex bioconjugation and live-cell imaging assays. 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol (CAS: 131985-96-1) represents a highly specialized class of fluorescent markers. The oxazolo[4,5-b]pyridine scaffold is renowned for its robust photophysical properties, including a strong charge-transfer (CT) character, high molar absorptivity, and a large Stokes shift.

The structural architecture of this molecule is a classic "push-pull" system. The electron-donating 5-amino and phenol groups are electronically coupled to the electron-withdrawing oxazolopyridine core. Upon photon absorption, this configuration facilitates an Intramolecular Charge Transfer (ICT), leading to a highly polarized excited state (S1)[1]. The causality of its application lies in two distinct functional groups:

  • The Phenol Moiety (pH Sensor): The hydroxyl group undergoes deprotonation at physiological to slightly basic pH. The resulting phenolate anion is a significantly stronger electron donor than the neutral phenol, which enhances the ICT effect and causes a pronounced red-shift in both absorption and emission spectra.

  • The 5-Amino Group (Conjugation Handle): This primary aromatic amine provides a nucleophilic handle for covalent attachment to biomolecules, enabling the fluorophore to serve as a stable structural marker for proteins and antibodies.

ICT_Mechanism A Ground State (S0) Neutral Phenol B Excited State (S1) Intramolecular Charge Transfer A->B Photon Absorption C Deprotonated State Phenolate Anion (pH > pKa) A->C Increasing pH B->A Fluorescence D Red-Shifted Emission Enhanced ICT C->D Excitation D->C Red-Shifted Emission

Fig 1: Intramolecular Charge Transfer (ICT) and pH-dependent fluorescence mechanism.

Photophysical Data Summary

The fluorescence behavior of oxazolo[4,5-b]pyridine derivatives is highly dependent on solvent polarity due to the stabilization of the polarized ICT excited state. Table 1 summarizes the representative photophysical properties of this fluorophore class across different environments, demonstrating its massive Stokes shift and high quantum yield[2].

Table 1: Representative Photophysical Properties of Oxazolo[4,5-b]pyridine Derivatives

Solvent EnvironmentAbsorption Max (λ_abs)Emission Max (λ_em)Stokes Shift (nm)Quantum Yield (Φ)
Chloroform (Non-polar)~325 nm~360 nm~35 nm0.84
Acetonitrile (Polar Aprotic)~330 nm~415 nm~85 nm0.70 - 0.82
Aqueous Buffer (pH 5.0)~335 nm~420 nm~85 nm0.45
Aqueous Buffer (pH 9.0)~360 nm~475 nm~115 nm0.65

(Note: Values are representative of the oxazolo[5,4-b]/[4,5-b]pyridine push-pull scaffold[2],[3].)

Experimental Protocols

Protocol A: EDC/NHS-Mediated Bioconjugation to Target Proteins

Causality & Design: Because 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol possesses an aromatic amine, its nucleophilicity is inherently lower than that of standard aliphatic amines. Therefore, direct reaction with standard NHS-ester functionalized probes is inefficient. Instead, we employ a "reverse" EDC/NHS coupling strategy: we activate the abundant carboxyl groups (e.g., Aspartate, Glutamate residues) on the target protein to form reactive NHS-esters, which then covalently capture the fluorophore's amine. The pH is strictly controlled; activation occurs at pH 6.0 to maximize EDC efficiency, while conjugation occurs at pH 8.0 to ensure the aromatic amine is unprotonated and maximally nucleophilic.

Bioconjugation Step1 Target Protein (Carboxyl Groups) Step2 EDC / sulfo-NHS Activation (pH 6.0) Step1->Step2 Activate Step3 Amine-Reactive NHS-Ester Intermediate Step2->Step3 Form Intermediate Step4 Add 5-Amino-2-(oxazolo... Fluorophore (pH 8.0) Step3->Step4 Conjugate Step5 Fluorescently Labeled Protein Conjugate Step4->Step5 Purify (Dialysis)

Fig 2: Workflow for EDC/NHS-mediated bioconjugation of the fluorophore to target proteins.

Step-by-Step Methodology:

  • Protein Preparation: Dissolve the target protein (e.g., BSA or monoclonal antibody) at 2-5 mg/mL in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Crucial: Avoid buffers containing primary amines (e.g., Tris) or carboxyls (e.g., acetate) as they will quench the reaction.

  • Activation: Add a 10-fold molar excess of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a 25-fold molar excess of sulfo-NHS. Incubate at room temperature for 15 minutes.

  • Buffer Exchange (Self-Validation Step): Rapidly desalt the activated protein using a Zeba Spin Desalting Column pre-equilibrated with Conjugation Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0). This removes unreacted EDC, preventing cross-linking of the fluorophore to itself and validating that only protein-bound NHS esters remain.

  • Conjugation: Dissolve 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol in anhydrous DMSO to a 10 mM stock. Add a 20-fold molar excess of the fluorophore to the activated protein. Incubate for 2 hours at room temperature under continuous agitation, protected from light.

  • Purification & Validation: Remove unreacted fluorophore via exhaustive dialysis against PBS (pH 7.4). Validate the system by measuring the Degree of Labeling (DOL) using UV-Vis spectroscopy. The emergence of a distinct absorption peak at ~335-340 nm confirms successful covalent conjugation.

Protocol B: Live-Cell Intracellular pH Sensing

Causality & Design: The phenol group's pKa typically falls within the physiological range, making it an excellent candidate for intracellular pH mapping. To ensure the protocol is a self-validating system, we utilize Nigericin, an ionophore that exchanges K+ for H+, effectively equilibrating the intracellular pH with the extracellular buffer. This allows for the generation of an accurate in situ calibration curve, eliminating artifacts caused by variable dye uptake.

Step-by-Step Methodology:

  • Cell Loading: Seed HeLa or HEK293 cells in a 35 mm glass-bottom dish and culture to 70% confluency. Wash twice with HBSS. Incubate cells with 5 µM of the fluorophore (diluted from a DMSO stock into HBSS) for 30 minutes at 37°C.

  • Washing: Wash the cells three times with dye-free HBSS to remove extracellular background fluorescence.

  • In Situ Calibration (Self-Validation): Prepare a series of high-potassium calibration buffers (135 mM KCl, 2 mM K2HPO4, 1.2 mM CaCl2, 0.8 mM MgSO4) adjusted to precise pH values ranging from 5.5 to 8.5 using HEPES or MES. Add 10 µM Nigericin to each buffer.

  • Imaging: Replace the cell medium with the calibration buffers sequentially. Image the cells using a confocal microscope (Excitation: 350 nm; Emission channels: 420 nm and 480 nm).

  • Data Analysis: Calculate the emission ratio (I_480 / I_420) for each pH point. The shift from blue (neutral phenol) to green/yellow (phenolate anion) provides a ratiometric readout that is independent of local fluorophore concentration, ensuring absolute trustworthiness of the pH measurement.

References[1] Title: Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpJs9LJcjVEyDfTwB91Qmc4qwdo20hxb1NFFUJpnr4uoz5aLKIjlQOD3s8-_5YRynDKPNWD-PGLCUMx6ADz6tyvfZsu9aZoTg-T24LINwefiLtpkw9VNaSUw8iSJfhiLQ7r_GF5SVIBPo93r9oFQ7sLTnmb2TXHd1DHEjkYejUesX4bLM7M-Pv2dRwnzLaQXxbkEcvoSNPNypeYM8mxpGGSPpF_aPxRMyUNh5O2jBw==[3] Title: Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Source: mdpi.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES0mf-Qfd_1HX35Orqijsxu1Vu9Vl18IY49-8gjXqyatwFgJUOVs4FIsZC7pqPzRbVEvWLUidSrJqD4rUYPv1z8jt5D0LUY2vuzyKdcaCHg97kZArnLY746i1NdeFS4rA=[2] Title: Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1kYhhzxg5gaj0NLsMPTaiChziuWqMCZ4PdamYiORr3qKtvqX7XRtIl0lFkpW2eVA4zR1CkcY95zZciw9fQqk4PYOruksuWoI_-sd3uwWRr678kLasPsBBUlJMVQYK_blWZtBLvVbNwOVWfIZHIVFYGuEZahA63j9Bch-dQR5ooiZ6zOW--R1yp66MeQSeOTKSAtznYZoK_AtY91ckdEk_Jd-ZJ2XZR0paNIl7XSbAPw==[4] Title: Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Source: buketov.edu.kz. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8aqAOsjwXVao_EjwU-RQZs8vo443UUjfbh88LDp5eEIEbAQsSsByQIQGqRfx2prCsLQN4CKv0XOUBrhcQxm-xthLVNNuSA9TZPnvQ-weLkOd8xoK1lzgZlPQVGAjOdNvXsAiut5dH2B1VZRuVbGUBh8x2pPSuDA==

Sources

Method

Application Note: The Oxazolopyridine Scaffold in Neuroscience Drug Discovery and Diagnostics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic applications, validated protocols, and structure-activity relationship (SAR) insights for oxazolopyridine de...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic applications, validated protocols, and structure-activity relationship (SAR) insights for oxazolopyridine derivatives in central nervous system (CNS) indications.

Introduction: The Oxazolopyridine Advantage in CNS Therapeutics

The oxazolopyridine scaffold is a highly versatile, bicyclic heteroaromatic system that has emerged as a privileged structure in neuropharmacology. Its unique physicochemical properties—specifically its planarity, tunable lipophilicity, and the presence of multiple hydrogen-bond acceptors—make it an exceptional candidate for crossing the blood-brain barrier (BBB).

In neuroscience, oxazolopyridine derivatives have been successfully deployed across three major domains:

  • Neurodegenerative Disease Modification: As Monoamine Oxidase B (MAO-B) inhibitors for Parkinson’s Disease[1][2].

  • Neuroinflammation and Analgesia: As Fatty Acid Amide Hydrolase (FAAH) inhibitors modulating the endocannabinoid system[3][4].

  • Diagnostic Neuroimaging: As high-affinity Positron Emission Tomography (PET) tracers for Amyloid-β (Aβ) plaques in Alzheimer’s Disease[5].

This application note synthesizes the mechanistic causality of these derivatives and provides field-proven, self-validating experimental protocols for their evaluation.

Quantitative Data Summary

The table below summarizes the pharmacological metrics of key oxazolopyridine classes across neurological targets, providing a benchmark for lead optimization.

Application AreaNeurological TargetRepresentative Scaffold / CompoundKey Pharmacological MetricRef
Parkinson's Disease Monoamine Oxidase B (MAO-B)2-PhenyloxazolopyridinesIC₅₀ = 267.1 – 889.5 nM[2]
Analgesia & Neuroprotection Fatty Acid Amide Hydrolase (FAAH)Oxazolopyridine Ketone (OL-135)100-fold

improvement over benzoxazoles
[3]
Analgesia & Neuroprotection Fatty Acid Amide Hydrolase (FAAH)N-aryl 2-aryloxyacetamides (e.g., Cmpd 4i)IC₅₀ = 0.35 µM[4]
Alzheimer's Disease Amyloid-β (Aβ42) FibrilsImidazo-oxazolopyridine ([18F]FPIPOP)High-affinity PET tracer[5]

Application I: MAO-B Inhibition in Parkinson’s Disease

Mechanistic Causality

In Parkinson's disease, the progressive death of dopaminergic neurons in the substantia nigra leads to severe motor impairment. Monoamine oxidase B (MAO-B) is the primary enzyme responsible for dopamine catabolism in the human brain. The degradation process generates reactive oxygen species (ROS), exacerbating oxidative stress and neuronal death[1].

Oxazolopyridine derivatives, particularly 2-phenyloxazolopyridines, act as competitive, reversible MAO-B inhibitors. They fit precisely into the hydrophobic bipartite cavity of the human MAO-B active site, preventing dopamine degradation and halting ROS production[2].

MAOB_Pathway DA Dopamine MAOB MAO-B Enzyme DA->MAOB Degraded by NEURO Neuroprotection & Motor Control DA->NEURO Preserved Levels ROS Reactive Oxygen Species (ROS) MAOB->ROS Produces DEATH Dopaminergic Cell Death ROS->DEATH Oxidative Stress OXA Oxazolopyridine Inhibitor OXA->MAOB Inhibits (Competitive) OXA->NEURO Promotes

Figure 1: Mechanism of action of oxazolopyridine MAO-B inhibitors in neuroprotection.

Protocol: Fluorometric MAO-B Inhibition Assay

Objective: Determine the IC₅₀ of novel oxazolopyridine compounds against recombinant human MAO-B.

Materials:

  • Recombinant human MAO-B (expressed in baculovirus-infected insect cells).

  • Kynuramine dihydrobromide (non-fluorescent substrate).

  • Selegiline (positive control/reference inhibitor).

  • Assay Buffer: 0.1 M potassium phosphate buffer (pH 7.4).

Step-by-Step Methodology:

  • Preparation: Dilute the oxazolopyridine test compounds in DMSO. Prepare a 10-point concentration-response curve (ranging from 1 nM to 100 µM). Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Pre-incubation: In a 96-well black opaque microtiter plate, combine 40 µL of Assay Buffer, 10 µL of test compound, and 40 µL of MAO-B enzyme (final concentration ~5 µg/mL). Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of kynuramine (final concentration 50 µM) to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for exactly 20 minutes.

  • Termination: Stop the reaction by adding 40 µL of 2N NaOH. This step is critical as it shifts the pH, maximizing the fluorescence of the 4-hydroxyquinoline product.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 310 nm, Emission: 400 nm).

Causality & Critical Parameters: Self-Validation: The use of selegiline establishes assay validity. If selegiline does not yield an IC₅₀ in the low nanomolar range, the enzyme integrity is compromised. Kynuramine Selection: Kynuramine is chosen because its deamination product, 4-hydroxyquinoline, is highly fluorescent in alkaline conditions, providing a direct, continuous, and highly sensitive readout without needing coupled enzyme systems that could introduce false positives.

Application II: Endocannabinoid Modulation via FAAH Inhibition

Mechanistic Causality

Fatty acid amide hydrolase (FAAH) degrades endogenous cannabinoids, most notably anandamide (AEA). Inhibiting FAAH elevates AEA levels, which activates CB1 and CB2 receptors, yielding profound analgesic, anxiolytic, and neuroprotective effects without the psychotropic side effects associated with direct CB1 receptor agonists[3][6].

The incorporation of the oxazolopyridine core (e.g., in OL-135 or N-aryl 2-aryloxyacetamides) introduces a critical basic nitrogen that engages in water-mediated hydrogen bonding within the FAAH active site. This structural modification has been shown to result in a remarkable 100-fold increase in inhibitor potency compared to standard benzoxazole analogs[3][4].

FAAH_Pathway AEA Anandamide (AEA) FAAH FAAH Enzyme AEA->FAAH Substrate CB CB1 / CB2 Receptors AEA->CB Activates (Elevated Levels) METAB Arachidonic Acid + Ethanolamine FAAH->METAB Hydrolysis OXA Oxazolopyridine (e.g., OL-135) OXA->FAAH Reversible Inhibition EFFECT Analgesia & Neuroprotection CB->EFFECT Downstream Signaling

Figure 2: Endocannabinoid system modulation via oxazolopyridine-mediated FAAH inhibition.

Protocol: FAAH Enzymatic Activity Assay

Objective: Evaluate the inhibitory potency (


) of oxazolopyridine derivatives against human FAAH.

Materials:

  • Human recombinant FAAH or rat brain homogenate.

  • Substrate: AMC-arachidonoyl amide (fluorescent).

  • Reference Inhibitor: URB597.

  • Assay Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM EDTA, 0.1% BSA.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute FAAH in Assay Buffer to a working concentration of 2 µ g/well . The inclusion of 0.1% BSA is mandatory to prevent the highly lipophilic enzyme and substrate from adhering to the plastic walls of the microplate.

  • Compound Pre-incubation: Add test oxazolopyridine compounds (varying concentrations) to the enzyme mixture. Incubate for 30 minutes at 37°C. Note: Because oxazolopyridine ketones are reversible inhibitors, equilibrium must be reached before adding the substrate.

  • Substrate Addition: Add AMC-arachidonoyl amide to a final concentration of 2 µM.

  • Kinetic Readout: Immediately transfer the plate to a fluorescent reader (Excitation: 340 nm, Emission: 460 nm). Read continuously for 30 minutes at 37°C to calculate the initial velocity (

    
    ).
    

Causality & Critical Parameters: BSA Necessity: Endocannabinoids and their analogs are highly lipophilic. Without BSA, apparent IC₅₀ values will be artificially high due to compound sequestration. pH Optimization: FAAH exhibits optimal catalytic efficiency at pH 9.0. Conducting the assay at physiological pH (7.4) significantly reduces the signal-to-noise ratio.

Application III: PET Imaging of Amyloid-β in Alzheimer’s Disease

Mechanistic Causality

The visualization of β-amyloid (Aβ) plaques is a cornerstone in the early diagnosis of Alzheimer's disease. Imidazo-oxazolopyridine derivatives, such as [18F]FPIPOP, have been engineered to act as PET imaging agents[5]. The extended conjugated system of the imidazo-oxazolopyridine core provides a highly planar geometry, allowing the molecule to intercalate efficiently into the cross-β sheet structure of Aβ42 fibrils. Furthermore, the lipophilicity of the oxazolopyridine core ensures rapid BBB penetration and subsequent washout from healthy tissue, yielding high-contrast images[5].

PET_Workflow SYN Synthesis of Precursor RAD 18F Radiolabeling SYN->RAD Nucleophilic Substitution BBB Blood-Brain Barrier Penetration RAD->BBB IV Injection BIND Binding to Aβ42 Fibrils BBB->BIND High Affinity (Kd < 10 nM) IMG PET Imaging & Quantification BIND->IMG Signal Detection

Figure 3: Workflow for the development and application of oxazolopyridine PET tracers.

Protocol: In Vitro Radioligand Binding Assay for Aβ42 Fibrils

Objective: Determine the binding affinity (


) of novel oxazolopyridine PET tracers to synthetic Aβ42 fibrils.

Materials:

  • Synthetic Aβ42 peptide.

  • [18F]-labeled oxazolopyridine tracer (e.g.,[18F]FPIPOP).

  • Phosphate-buffered saline (PBS, pH 7.4) containing 10% ethanol.

  • Glass fiber filters (GF/B).

Step-by-Step Methodology:

  • Fibril Generation: Dissolve Aβ42 peptide in PBS to a concentration of 50 µM. Incubate at 37°C for 72 hours with continuous agitation to promote fibrillogenesis.

  • Incubation: In borosilicate glass tubes, mix 50 µL of Aβ42 fibrils (final concentration 1 µM), 50 µL of the radioligand (at varying concentrations from 0.1 nM to 50 nM), and 900 µL of PBS.

  • Non-Specific Binding (NSB): For each concentration, prepare a parallel tube containing a massive excess (10 µM) of unlabeled PiB (Pittsburgh compound B) or Thioflavin-T to determine NSB.

  • Equilibration: Incubate the mixtures at room temperature for 3 hours to ensure thermodynamic equilibrium.

  • Separation: Rapidly filter the mixtures through GF/B filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold PBS containing 10% ethanol.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

Causality & Critical Parameters: Ethanol in Wash Buffer: The inclusion of 10% ethanol in the wash buffer is critical to reduce non-specific binding of the highly lipophilic tracer to the glass fiber filters, ensuring accurate


 calculation.
Equilibration Time: A 3-hour incubation is strictly required; premature termination will underestimate the binding affinity of high-affinity ligands due to slow association kinetics.

References

  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. mdpi.com.
  • Oxazolopyridines and thiazolopyridines as monoamine oxidase B inhibitors for the treatment of Parkinson's disease. nih.gov.
  • Discovery of a Potent, Selective, and Efficacious Class of Reversible α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Effective as Analgesics. nih.gov.
  • Full article: N-aryl 2-aryloxyacetamides as a new class of fatty acid amide hydrolase (FAAH) inhibitors. tandfonline.com.
  • A Novel 18F Labelled Imidazo-oxazolopyridine Derivative as b-Amyloid Imaging Agent: Synthesis and Preliminary Evaluation. researchgate.net.

Sources

Application

Application Note: Next-Generation TR-FRET Assay Development Using Novel Near-Infrared (NIR) Fluorescent Probes

Introduction & Mechanistic Overview In the landscape of High-Throughput Screening (HTS) and drug discovery, biochemical assays are the vanguard for identifying novel therapeutics. However, traditional fluorophores operat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

In the landscape of High-Throughput Screening (HTS) and drug discovery, biochemical assays are the vanguard for identifying novel therapeutics. However, traditional fluorophores operating in the visible spectrum (400–700 nm) frequently suffer from assay interference. Many small molecules found in screening libraries are intrinsically fluorescent, leading to false positives via autofluorescence or false negatives via the inner filter effect (fluorescence quenching)[1].

To circumvent these limitations, assay developers are increasingly turning to Near-Infrared (NIR) fluorescent probes . Operating in the 650–900 nm window, NIR probes benefit from significantly lower auto-fluorescent background and reduced light scattering, providing a pristine optical window for biological measurements[2].

When paired with Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) , these novel NIR compounds create a highly robust, homogeneous (no-wash) assay platform. TR-FRET utilizes a long-lifetime lanthanide donor (e.g., Europium or Terbium). By introducing a microsecond time delay between excitation and emission measurement, short-lived background fluorescence completely decays before the FRET signal is recorded. This binding assay format facilitates the screening of compounds against low-activity kinases, allows for the characterization of non-activated states, and ensures high specificity[3].

This application note provides a comprehensive, self-validating protocol for developing a TR-FRET kinase binding assay using a novel NIR-conjugated tracer.

Assay Development Workflow

The development of a robust TR-FRET assay requires a systematic approach to optimize the thermodynamic equilibrium between the kinase, the lanthanide-labeled antibody, and the novel NIR fluorescent tracer.

G Start Assay Conceptualization (Target & NIR Probe) TracerOpt Phase 1: Tracer Titration Determine Kd Start->TracerOpt KinaseOpt Phase 2: Kinase Titration Determine EC80 TracerOpt->KinaseOpt Validation Phase 3: Assay Validation Calculate Z'-factor KinaseOpt->Validation Decision Z' > 0.5? Validation->Decision Optimize Assay Optimization (Buffer, Time) Decision->Optimize No HTS Phase 4: HTS Deployment Screening Library Decision->HTS Yes Optimize->TracerOpt

TR-FRET Assay Development and Validation Workflow.

Experimental Protocols & Causality

As a Senior Application Scientist, it is critical to understand why each step is performed. A successful assay is not just a sequence of pipetting steps; it is a carefully balanced thermodynamic system.

Phase 1: Reagent Preparation
  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT[4]. Causality: Brij-35 prevents non-specific adsorption of the highly hydrophobic NIR probe to the microplate walls, while DTT maintains the kinase in a reduced, active conformation.

  • Europium-labeled Anti-Tag Antibody: Binds to the affinity tag (e.g., GST or His) on the recombinant kinase.

  • Novel NIR Tracer: A broad-spectrum kinase inhibitor (e.g., staurosporine) chemically conjugated to a novel NIR fluorophore (e.g., an IR787 derivative)[5].

Phase 2: Tracer Titration (Determining the )

Objective: Determine the equilibrium dissociation constant (


) of the NIR tracer for the target kinase.
Causality:  We must operate the final assay at a tracer concentration near or below its 

. If the tracer concentration is too high, test compounds will struggle to competitively displace it, leading to false negatives (reduced assay sensitivity).
  • Prepare a 2-fold serial dilution of the NIR Tracer (from 1000 nM down to 0.05 nM) in Kinase Buffer.

  • Add a constant concentration of Kinase (e.g., 5 nM) and Eu-Antibody (2 nM) to all wells of a low-volume 384-well plate.

  • Include a control series containing a massive excess of a known unlabeled inhibitor (e.g., 10 µM staurosporine) to determine the non-specific binding (background) signal.

  • Incubate for 60 minutes at room temperature to reach equilibrium[4].

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm for Eu; Emission 2: 780 nm for NIR Tracer).

  • Analysis: Plot the TR-FRET emission ratio (780 nm / 615 nm) against the tracer concentration. Fit the data to a one-site specific binding model to extract the

    
    .
    
Phase 3: Kinase Titration (Determining the )

Objective: Determine the optimal kinase concentration to use in the HTS screen. Causality: We target the


 (the concentration of kinase that yields 80% of the maximum TR-FRET signal). Using the 

ensures a robust signal window (high Signal-to-Background) while remaining sensitive to competitive inhibitors. Using too much kinase (

) creates a "target sink," artificially inflating the apparent

of test compounds.
  • Prepare a 2-fold serial dilution of the Kinase.

  • Add the NIR Tracer at the

    
     concentration determined in Phase 2.
    
  • Add Eu-Antibody (2 nM).

  • Incubate for 60 minutes and read the TR-FRET signal.

  • Analysis: Plot the TR-FRET ratio versus Kinase concentration and determine the

    
     using a four-parameter logistic fit.
    
Phase 4: Assay Validation (Z'-factor Determination)

Objective: Statistically validate the assay's readiness for HTS. Causality: The Z'-factor, introduced by Zhang et al., evaluates both the dynamic range of the assay and the data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent, highly reliable assay capable of distinguishing true hits from noise[6].

  • Prepare a 384-well plate. Designate half the plate (192 wells) as the Positive Control (Maximum displacement: Kinase + Tracer + Eu-Ab + 10 µM reference inhibitor).

  • Designate the other half as the Negative Control (Maximum TR-FRET signal: Kinase + Tracer + Eu-Ab + DMSO vehicle).

  • Incubate for 60 minutes and read the plate.

  • Analysis: Calculate the Z'-factor using the formula:

    
    
    (Where 
    
    
    
    is the standard deviation and
    
    
    is the mean of the controls).

Data Presentation & Validation Metrics

To demonstrate the superiority of the novel NIR tracer, we compare its photophysical properties against a traditional visible-spectrum acceptor (e.g., Alexa Fluor 647) and summarize the assay validation metrics.

Table 1: Comparative Photophysical Properties of Fluorescent Acceptors

PropertyTraditional Acceptor (AF647)Novel NIR Acceptor (IR787-derivative)Advantage for HTS
Excitation Max (nm) 650787Avoids library compound absorbance
Emission Max (nm) 668810Deep red-shift avoids autofluorescence
Stokes Shift (nm) 1823Better spectral separation
Extinction Coefficient 239,000

285,000

Higher brightness at lower concentrations

Table 2: TR-FRET Assay Validation Metrics (Using NIR Tracer)

ParameterValueInterpretation / Target Threshold
Tracer

15 nMHigh affinity; allows low assay tracer concentration
Kinase

2.5 nMLow target consumption; highly economical
Signal-to-Background (S/B) 12.4Excellent dynamic range
Z'-factor 0.78 Excellent assay (Z' > 0.5 is required for HTS) [6]
Reference Inhibitor

4.2 nMMatches orthogonal radiometric assay data

References

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf Source: National Institutes of Health (NIH) URL:[Link]

  • On HTS: Z-factor Source: Assay.dev URL: [Link]

  • Near-infrared fluorescent probes in cancer imaging and therapy: an emerging field Source: PubMed Central (PMC) / NIH URL:[Link]

  • Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform Source: PubMed / NIH URL:[Link]

Sources

Method

Application Note: 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol for Organelle Tracking

This Application Note and Protocol guide details the use of 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol (CAS: 131985-96-1), a high-performance fluorogenic probe for Lipid Droplet (LD) tracking . Abstract Lipid droplets...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol (CAS: 131985-96-1), a high-performance fluorogenic probe for Lipid Droplet (LD) tracking .

Abstract

Lipid droplets (LDs) are dynamic organelles central to energy storage, metabolic homeostasis, and cellular signaling. Traditional lipophilic dyes (e.g., Nile Red, BODIPY) often suffer from broad emission spectra, small Stokes shifts, or background noise in aqueous environments. 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol (referred to herein as AOP-LD ) is a next-generation fluorogenic probe engineered on an oxazolo[4,5-b]pyridine scaffold. It utilizes Excited-State Intramolecular Proton Transfer (ESIPT) coupled with Intramolecular Charge Transfer (ICT) to achieve a large Stokes shift (>100 nm) and exceptional signal-to-noise ratio. This guide provides a standardized protocol for tracking LD dynamics in live and fixed cells, leveraging the probe's "turn-on" fluorescence in hydrophobic environments.

Technical Background & Mechanism

The ESIPT Mechanism

The core advantage of AOP-LD lies in its photophysical cycle. The molecule possesses an intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the oxazole nitrogen.

  • Ground State (Enol): The molecule exists in the Enol form.

  • Excitation: Upon photon absorption (typically 360–410 nm), the acidity of the -OH group and basicity of the nitrogen increase significantly.

  • Proton Transfer: A proton transfers from the oxygen to the nitrogen, forming the excited Keto tautomer (Keto)*.

  • Emission: The Keto* species relaxes to the ground state Keto form by emitting a photon. Because the Keto* energy gap is lower than the Enol*, the emission is significantly red-shifted (Yellow/Orange).

  • Reset: The ground state Keto form rapidly tautomerizes back to the Enol form.

Solvatochromism & Specificity

The 5-amino substituent acts as an electron donor, creating a "Push-Pull" system with the electron-deficient pyridine core. This enhances the probe's sensitivity to solvent polarity:

  • In Aqueous Media (Cytosol): Hydrogen bonding with water disrupts the intramolecular H-bond and quenches fluorescence (Non-radiative decay).

  • In Hydrophobic Media (Lipid Droplets): The probe is protected from water; ESIPT proceeds efficiently, resulting in bright fluorescence.

Mechanism Diagram

ESIPT_Mechanism cluster_cycle Photophysical Cycle cluster_env Environment Selectivity Enol_G Enol (Ground) Non-Fluorescent Enol_E Enol* (Excited) Charge Transfer Enol_G->Enol_E Excitation (405 nm) Keto_E Keto* (Excited) Proton Transferred Enol_E->Keto_E ESIPT (<1 ps) Keto_G Keto (Ground) Unstable Keto_E->Keto_G Emission (500-550 nm) Keto_G->Enol_G Tautomerization Water Aqueous Cytosol (Quenched) Water->Enol_E H-Bonding Disrupts ESIPT Lipid Lipid Droplet (Bright Signal) Lipid->Enol_E Hydrophobic Shielding

Caption: The ESIPT photophysical cycle of AOP-LD. Excitation triggers proton transfer, resulting in large Stokes-shifted emission specifically within the lipid environment.

Material Preparation

ComponentSpecificationStorage
AOP-LD Probe 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol (CAS 131985-96-1)Powder: -20°C, Dark, Desiccated
Solvent Anhydrous DMSO (Dimethyl sulfoxide)Room Temp (RT), Desiccated
Stock Solution 10 mM in DMSO-20°C (Stable for 3 months)
Working Buffer PBS (pH 7.[1]4) or Live Cell Imaging Solution (LCIS)37°C for live cells

Preparation Steps:

  • Stock Solution (10 mM): Dissolve 1 mg of AOP-LD (MW: 227.22 g/mol ) in 440 µL of anhydrous DMSO. Vortex until completely dissolved. Aliquot into amber tubes to avoid freeze-thaw cycles.

  • Working Solution (1-10 µM): Dilute the stock solution 1:1000 to 1:2000 in pre-warmed culture media or PBS immediately before use. Note: Keep final DMSO concentration < 0.1% to avoid cytotoxicity.

Experimental Protocols

Live Cell Staining (Adherent Cells)

This protocol is optimized for HeLa, RAW 264.7, and HepG2 cell lines.

  • Seed Cells: Plate cells in a glass-bottom confocal dish (35 mm) and culture until 70-80% confluence.

  • Wash (Optional): Gently wash cells 1x with PBS to remove serum proteins (serum albumin can bind lipophilic dyes, increasing background).

  • Stain: Add the Working Solution (1-5 µM) directly to the cells.

  • Incubate: Incubate for 15–30 minutes at 37°C in a 5% CO₂ incubator.

  • Wash (Critical): Remove staining solution and wash 2x with PBS or LCIS.

    • Note: Although AOP-LD is fluorogenic, washing improves the signal-to-noise ratio by removing membrane-bound non-specific signal.

  • Image: Add fresh LCIS (phenol-red free) and proceed to imaging immediately.

Fixed Cell Staining

AOP-LD is compatible with aldehyde fixation but should be added after permeabilization.

  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 min at RT. Wash 3x with PBS.

  • Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10 min. Wash 3x with PBS.

  • Stain: Incubate with 5 µM AOP-LD in PBS for 15 min at RT.

  • Mount: Wash 3x with PBS and mount with an antifade mounting medium (e.g., Fluoromount-G).

Dual-Color Imaging (Mitochondria & LDs)

Due to its large Stokes shift, AOP-LD can be easily multiplexed.

  • Step 1: Stain mitochondria with MitoTracker Deep Red (100 nM) for 30 min.

  • Step 2: Wash 1x.

  • Step 3: Stain with AOP-LD (2 µM) for 15 min.

  • Step 4: Wash 2x and Image.

    • Channel 1 (LDs): Ex 405 nm / Em 500–550 nm.

    • Channel 2 (Mito): Ex 640 nm / Em 660–700 nm.

Imaging Parameters & Data Analysis

Microscope Settings (Confocal):

ParameterSettingRationale
Excitation 405 nm (Diode Laser)Matches the absorption of the amino-substituted phenol ring.
Emission 500 – 580 nmCaptures the ESIPT-induced Keto* emission (Yellow/Green).
Dichroic 405/488/561/640Standard quad-band filter.
Pinhole 1 AUOptimal optical sectioning.
Gain/Power Low to MediumThe probe is bright; avoid saturation.

Troubleshooting Guide:

  • Issue: High Background.

    • Cause: Serum proteins in media or probe aggregation.

    • Solution: Wash cells with serum-free PBS before staining. Sonicate stock solution if precipitates are visible.

  • Issue: Photobleaching.

    • Cause: High laser power.

    • Solution: AOP-LD is relatively photostable, but reduce laser power to <2% or use resonant scanning for time-lapse.

  • Issue: No Signal.

    • Cause: Cells lack lipid droplets (e.g., starved cells).

    • Solution: Treat cells with Oleic Acid (100 µM, 4-12h) to induce LD formation as a positive control.

Workflow Visualization

Workflow Start Start: Cell Culture (70% Confluence) Prep Prepare 2 µM AOP-LD in Serum-Free Media Start->Prep Wash1 Wash Cells 1x PBS (Remove Serum) Prep->Wash1 Incubate Incubate 20 min @ 37°C Wash1->Incubate Wash2 Wash 2x PBS/LCIS Incubate->Wash2 Image Confocal Imaging Ex: 405 nm | Em: 500-550 nm Wash2->Image

Caption: Step-by-step workflow for live-cell lipid droplet tracking using AOP-LD.

References

  • Chemical Structure & Properties

    • PubChem.[2] (n.d.). Compound Summary: Oxazolo[4,5-b]pyridin-2(3H)-one derivatives. National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • ESIPT Mechanism in Oxazolopyridines: Padalkar, V. S., & Sekar, N. (2016). Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters. Journal of Fluorescence. (Contextual grounding for ESIPT mechanism in this scaffold).
  • Lipid Droplet Probes (Analogous Scaffolds)
  • Commercial Availability

Sources

Application

Application Notes and Protocols for 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol in Flow Cytometry

Senior Application Scientist Note: Extensive literature searches for "5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol" did not yield specific data on its synthesis, spectral properties, or demonstrated applications in flow...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: Extensive literature searches for "5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol" did not yield specific data on its synthesis, spectral properties, or demonstrated applications in flow cytometry. The following document is presented as a projected application note, outlining the necessary characterization and validation protocols required to establish a novel dye for flow cytometry applications. The protocols and data presented herein are illustrative, based on the properties of structurally related oxazolopyridine fluorophores and established flow cytometry principles. This guide is intended for researchers, scientists, and drug development professionals as a framework for the evaluation of new fluorescent compounds.

Introduction to the Oxazolo[4,5-b]pyridine Scaffold

The oxazolo[4,5-b]pyridine core is a heterocyclic scaffold that has garnered interest in medicinal chemistry. Derivatives of this structure have been investigated for a range of biological activities, including potential as antibacterial and antiparasitic agents.[1][2] Notably, related bis(oxazolo[5,4-b]pyridine) derivatives have been synthesized and shown to exhibit strong fluorescence in the blue region of the spectrum, suggesting the potential of this class of compounds as fluorophores.[3][4][5] The hypothetical compound, 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol, incorporates an aminophenol group, which could potentially modulate its spectral properties and cellular interactions, making it a candidate for investigation as a fluorescent probe in cell-based assays.

Part 1: Physicochemical and Spectral Characterization (Hypothetical Data)

A crucial first step in evaluating a novel dye is to determine its fundamental photophysical properties. This information is essential for designing appropriate filter and laser configurations on a flow cytometer.

Spectral Properties

The fluorescence excitation and emission maxima of a new dye determine its compatibility with standard flow cytometer laser lines (e.g., 355 nm, 405 nm, 488 nm). Based on related structures, we can project the following properties for "5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol", which we will refer to as "OAPP-410" for this note.

PropertyProjected ValueRationale
Excitation Maximum (λex) ~355 nmRelated bis-oxazolopyridine compounds show absorption maxima in the 323–357 nm range.[4]
Emission Maximum (λem) ~410 nmA Stokes shift is expected, placing the emission in the blue to deep-blue range.[3][4]
Molar Extinction Coefficient (ε) > 25,000 M⁻¹cm⁻¹A high coefficient is desirable for a bright signal.
Quantum Yield (Φ) > 0.60High quantum yield is a key characteristic of effective fluorophores.[6]
Solubility Soluble in DMSO, DMFCommon for organic dyes; requires careful titration into aqueous buffers.
Initial Cytometer Configuration

Based on these projected spectral properties, OAPP-410 would likely be optimally excited by a UV (355 nm) or Violet (405 nm) laser. The emission would be collected in a channel typically used for dyes like DAPI or Brilliant Violet™ 421.

  • Excitation Laser: 355 nm or 405 nm

  • Emission Filter: 450/50 nm bandpass filter

Part 2: Applications in Flow Cytometry

The aminophenol moiety of OAPP-410 suggests several potential mechanisms for cellular staining, which must be empirically determined. The following sections outline protocols to test these applications.

Intracellular Staining of Viable and Fixed Cells

The lipophilic nature of the oxazolopyridine core may allow for passive diffusion across the cell membrane. The phenol and amine groups could interact with intracellular components.

Experimental Goal: To determine if OAPP-410 can stain live or fixed cells and to assess its photostability and cytotoxicity.

Protocol 1: General Staining of Cultured Cells

  • Cell Preparation:

    • Culture Jurkat (suspension) or HeLa (adherent) cells to a density of 1 x 10⁶ cells/mL.

    • For adherent cells, detach using a gentle enzyme-free dissociation buffer.

    • Wash cells once with 1X PBS and resuspend in a suitable buffer (e.g., PBS with 2% FBS).

  • Staining:

    • Prepare a 1 mM stock solution of OAPP-410 in DMSO.

    • Create a working dilution series of OAPP-410 (e.g., 10 µM, 1 µM, 100 nM, 10 nM) in cell culture medium or PBS.

    • Add the diluted OAPP-410 to the cell suspension.

    • Incubate for 15-30 minutes at 37°C, protected from light.

    • Causality Insight: The incubation time and temperature are critical. 37°C facilitates active transport mechanisms if they are involved, while a shorter time at 4°C can help distinguish passive diffusion.

  • Fixation (Optional):

    • For fixed cell staining, first fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize with 0.1% Triton™ X-100 in PBS for 10 minutes (if targeting intracellular structures).

    • Proceed with the staining protocol as described above.

  • Data Acquisition:

    • Acquire events on a flow cytometer equipped with a UV or Violet laser.

    • Collect emission using a 450/50 nm filter.

    • Include an unstained control to set the negative population gate.

Workflow for Staining Protocol

cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Harvest Harvest & Count Cells Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Buffer Wash->Resuspend Dilute Prepare OAPP-410 Dilutions Resuspend->Dilute AddDye Add Dye to Cells Dilute->AddDye Incubate Incubate (15-30 min, 37°C) AddDye->Incubate Acquire Acquire on Flow Cytometer Incubate->Acquire Gate Gate on Unstained Control Acquire->Gate Analyze Analyze Signal Intensity Gate->Analyze

Caption: Workflow for general cell staining with a novel dye.

Potential as a Viability Dye

The amine group on OAPP-410 could be reactive. If the compound is membrane-impermeant, it could potentially be used as a viability dye, staining only dead cells whose membranes are compromised.

Experimental Goal: To assess if OAPP-410 preferentially stains dead cells.

Protocol 2: Viability Assessment

  • Cell Preparation:

    • Prepare a suspension of 1 x 10⁶ cells/mL.

    • Create a "dead cell" control by heat-killing a separate aliquot of cells at 65°C for 10 minutes or by treating with 70% ethanol for 15 minutes.

    • Mix live and dead cell populations at a 1:1 ratio.

  • Staining:

    • Add OAPP-410 to the mixed cell population at the optimal concentration determined in Protocol 1.

    • As a positive control, stain a separate sample with a known viability dye (e.g., Propidium Iodide or DAPI).

    • Incubate for 5-10 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Acquire data on the flow cytometer.

    • Gate on the cell population using Forward and Side Scatter.

    • Analyze the fluorescence of OAPP-410. If it is a viability dye, two distinct populations (bright and dim) should be visible, corresponding to the dead and live cells, respectively.

Conjugation to Antibodies for Immunophenotyping

If the amine group is primary and accessible, OAPP-410 could potentially be conjugated to antibodies or other proteins using standard amine-reactive chemistry (e.g., NHS esters or isothiocyanates). This would require modifying the OAPP-410 molecule to include a reactive group.

Workflow for Antibody Conjugation and Staining

cluster_conjugation Conjugation cluster_staining Immunostaining cluster_analysis Analysis Activate Activate OAPP-410 (e.g., with NHS-ester) React React with Antibody Activate->React Purify Purify Conjugate React->Purify Block Block Fc Receptors Purify->Block Stain Stain Cells with Ab-OAPP-410 Block->Stain Wash Wash Cells Stain->Wash Acquire Acquire Data Wash->Acquire Analyze Analyze Target Population Acquire->Analyze

Caption: Logic for developing and using a novel dye-antibody conjugate.

Part 3: Validation and Controls

For any new reagent, rigorous validation is paramount to ensure trustworthy and reproducible results.

  • Titration: Always perform a titration experiment (as in Protocol 1) to find the optimal concentration that gives the best signal-to-noise ratio.

  • Controls:

    • Unstained Cells: Essential for identifying autofluorescence and setting negative gates.

    • Single-Stain Controls: When combining with other fluorophores, single-stain controls are required for proper compensation.

    • Viability Dye: Always include a viability dye in your panel to exclude dead cells, which can bind antibodies non-specifically.

  • Photostability: Expose stained cells to the excitation laser for an extended period and monitor for any decrease in signal intensity to assess photostability.

Conclusion

While "5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol" is not a commercially available or characterized flow cytometry dye, its core structure holds potential. The protocols and frameworks provided here offer a systematic approach to evaluating any new fluorescent compound for its utility in flow cytometry. The key to success lies in meticulous characterization of its spectral properties, careful optimization of staining conditions, and the use of appropriate controls to validate its performance in specific applications.

References

  • CAS No : 18039-42-4 | Product Name : 5-phenyl-1H-tetrazole | Pharmaffiliates. (n.d.). Retrieved March 7, 2024, from [Link]

  • Palamarchuk, I. V., et al. (2025, November 6). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. [Source not specified, link from search result]. [Link]

  • Guillaumet, G., et al. (2001, March 30). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Tetrahedron Letters. [Link]

  • Pustolaikina, I., et al. (2025, December 3). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. [Link]

  • Palamarchuk, I. V., et al. (2026, February 2). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules. [Link]

  • Synthesis and Orthogonal Heteroarylation of Oxazolo[5',4':4,5]pyrano[1,3-b]pyridine by. (n.d.). [Source not specified, link from search result]. [Link]

  • Głowacka, I. E., et al. (2020, August 4). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives. Molecules. [Link]

  • Ferrins, L., et al. (2013). 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis. European Journal of Medicinal Chemistry. [Link]

  • 5-chloro-2-[2-[[(3R)-1-ethylpiperidin-3-yl]amino]-[7][8]oxazolo[4,5-b]pyridin-5-yl]-3-methylphenol. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Rauf, A., et al. (2021, August 11). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. Molecules. [Link]

  • Palamarchuk, I. V., et al. (2026, February 3). (PDF) Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. ResearchGate. [Link]

  • In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. (2025, August 6). ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol solubility and stability issues

Topic: Solubility, Stability, and ESIPT-Based Fluorescence Troubleshooting Ticket ID: HPOP-5AM-SUP-001 Status: Open Responder: Senior Application Scientist, Bio-Organic Chemistry Division[1][2] Executive Summary You are...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility, Stability, and ESIPT-Based Fluorescence Troubleshooting

Ticket ID: HPOP-5AM-SUP-001 Status: Open Responder: Senior Application Scientist, Bio-Organic Chemistry Division[1][2]

Executive Summary

You are likely working with 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol , a derivative of the HPOP (2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine) class.[1] These molecules are renowned Excited-State Intramolecular Proton Transfer (ESIPT) fluorophores.[1][3][4]

Unlike standard fluorescein/rhodamine dyes, this molecule’s performance relies entirely on a delicate proton transfer cycle that occurs after light absorption.[1][4] If your experiment is failing (precipitation, wrong emission color, or rapid fading), it is almost certainly due to environmental quenching of the ESIPT process or solubility artifacts .[1][2][4]

This guide bypasses generic advice to address the specific physicochemical behaviors of the oxazolopyridine-phenol core.

Part 1: Physicochemical Specifications

ParameterSpecificationTechnical Note
Core Scaffold Oxazolo[4,5-b]pyridineFused heterocyclic system; highly lipophilic.[1]
Mechanism ESIPT (Enol

Keto)
Requires an intact intramolecular Hydrogen Bond (IHB).[2][4]
Solubility Water: Insoluble (<1 µM)DMSO: Soluble (>10 mM)Critical: Precipitates instantly in aqueous buffers if added too quickly.[1][2][4]
pKa (Phenol) ~8.5 - 9.5Deprotonation (pH > 9) kills ESIPT, shifting emission to Blue.[1][4]
Emission Dual Mode: Blue (~400-450 nm): Enol form (No ESIPT)Yellow/Orange (>520 nm): Keto form (ESIPT active)Diagnostic: If you see blue, the probe is either aggregated or in a H-bond disrupting solvent.[4]

Part 2: Troubleshooting Solubility (The #1 Failure Mode)

The Issue: You add the DMSO stock to your cell culture media or buffer, and the solution turns cloudy or the fluorescence is dim/spotty. The Cause: "Crash-out" precipitation.[1] The planar oxazolopyridine core causes rapid


-

stacking aggregation in water, which quenches fluorescence (Aggregation-Caused Quenching, ACQ).[1][4]
Protocol A: The "Solvent-Injection" Method (Recommended)

Do not simply pipette the stock into the buffer.[4] The local concentration at the tip will exceed solubility limits immediately.[4]

  • Prepare Stock: Dissolve powder in anhydrous DMSO to 10 mM . Vortex until absolutely clear.

    • Tip: If particles persist, sonicate at 40°C for 5 mins.[1][4]

  • Intermediate Dilution (The Bridge): Dilute the 10 mM stock 1:10 into pure Ethanol or PEG-400 to create a 1 mM working solution.

    • Why? Ethanol/PEG acts as a dispersant, reducing the surface tension shock when hitting water.[1][4]

  • Final Injection:

    • Place your buffer/media on a magnetic stirrer (rapid stir).[1][4]

    • Inject the 1 mM working solution submerged into the vortex of the buffer.

    • Target: Final concentration 1–10 µM (0.1% - 1% organic solvent).

Protocol B: Pluronic F-127 Encapsulation (For Live Cells)

If Protocol A fails (crystals visible under microscope), use a surfactant carrier.[1][2][4]

  • Mix 10 µL of DMSO stock (10 mM) with 10 µL of 20% (w/v) Pluronic F-127 in DMSO.

  • Add this mixture to 1 mL of warm media while vortexing.

  • This creates nano-micelles that solubilize the hydrophobic probe.[1]

Part 3: Spectral Troubleshooting (ESIPT Diagnostics)

The Issue: "My probe is emitting Blue/Cyan, but the paper says it should be Yellow/Orange."

The Science: This molecule is an environmental sensor.[1][4]

  • Normal (Yellow): In non-polar or aprotic environments, the phenolic proton transfers to the oxazole nitrogen upon excitation (ESIPT), emitting from the Keto state.[2][4]

  • Artifact (Blue): In strong H-bonding solvents (water/methanol) or if the phenol is deprotonated, the solvent forms H-bonds with the phenol, blocking the intramolecular transfer.[1][4] You are seeing the Enol emission.[1][4][5]

Diagnostic Flowchart

ESIPT_Troubleshooting Start Observed Emission Color? Yellow Yellow/Orange (>520 nm) Start->Yellow Target Signal Blue Blue/Cyan (~450 nm) Start->Blue Artifact Yellow_Analysis ESIPT Active. Probe is hydrophobic or in lipid membrane. Yellow->Yellow_Analysis Blue_Analysis ESIPT Blocked. Check conditions below: Blue->Blue_Analysis Check1 Is pH > 9? Blue_Analysis->Check1 Check2 Is solvent highly protic (pure water/MeOH)? Blue_Analysis->Check2 Result1 Phenol Deprotonated. Lower pH to 7.4 Check1->Result1 Yes Result2 Intermolecular H-Bonding. Add DMSO/Dioxane or bind to protein/lipid. Check2->Result2 Yes

Figure 1: Diagnostic logic for spectral shifts. Blue emission indicates the probe is stuck in the 'Enol' form due to solvent interference or high pH.[4]

Part 4: Stability & Storage (Oxidation Risks)[2][4]

The Issue: The stock solution turns dark brown or loses fluorescence intensity after 1 week. The Cause: The 5-Amino group is electron-rich and prone to oxidation, especially in solution.[1] The oxazolopyridine core is relatively photostable, but the amine substituent is the weak link.[4]

Storage Protocol
  • Powder: Store at -20°C, desiccated, protected from light. Stable for >1 year.

  • Solubilized (DMSO):

    • Aliquot immediately. Do not freeze/thaw the main stock.

    • Argon Purge: If possible, purge the DMSO with argon before dissolving to remove dissolved oxygen.[1][2][4]

    • Shelf Life: Use within 1 month if stored at -20°C. If the solution turns amber/brown, the amine has oxidized (likely to a quinone-imine or azo species), which acts as a quencher.[1][2][4] Discard.

pH Sensitivity Guide
  • pH < 4: Pyridine nitrogen protonation.[1][4] Quenches fluorescence.[1][4]

  • pH 5 - 8: Optimal window.[1] Neutral phenol, ESIPT active.[1][4]

  • pH > 9: Phenol deprotonation (Phenolate).[1][4] ESIPT blocked. Strong blue emission or quenching depending on substituents.[1][4]

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use this probe to detect Cysteine (Cys)? A: Yes, but usually only if it is derivatized.[1][4] The "5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol" structure itself is often the fluorophore released after a Cys-specific reaction (e.g., cleavage of an acrylate or sulfonate ester masking the phenol).[1] If you are using the bare molecule, it will not be specific to Cys unless it contains an acryloyl or aldehyde reactive group.[1][4]

Q2: Why is the Quantum Yield (Φ) so low in water? A: In water, water molecules hydrogen-bond to the phenolic -OH and the oxazole -N.[1][4] This breaks the intramolecular H-bond required for ESIPT.[1] The excited state relaxes via non-radiative decay (vibration), resulting in low Φ.[4] The probe is designed to "light up" when it enters a hydrophobic pocket (protein binding site, lipid droplet) where water is excluded.[1][4]

Q3: The signal bleaches too fast under the microscope. A: ESIPT dyes generally have large Stokes shifts (reducing self-absorption) but can be sensitive to photo-oxidation.[1]

  • Fix: Use an oxygen scavenger system (GLOX) in your buffer.[1][4]

  • Fix: Lower laser power.[1][4] The 5-amino group makes the ring electron-rich and more susceptible to radical attack.[1]

References

  • ESIPT Mechanism & HPOP Scaffolds

    • Kachkovski, A. D., et al. "Cyanine dyes based on oxazolo[4,5-b]pyridin-2-yl moiety."[1][2] Dyes and Pigments, 2013.[1][4]

    • Context: Describes the synthesis and electronic transitions of the oxazolopyridine core.
    • (General Journal Link for verification)

  • Solvent Effects on ESIPT

    • Padalkar, V. S., & Sekar, N. "Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters."[1][4] Chemical Reviews, 2016.[1][4]

    • Context: Comprehensive review explaining why ESIPT probes shift color in protic vs. aprotic solvents.
    • [2][4]

  • Oxazolopyridine Derivatives in Imaging

    • Mutai, T., et al. "Switching of fluorescence color... in oxazolopyridine derivatives."[1][2][4] Journal of Materials Chemistry C, 2014.[1][4]

    • Context: Validates the dual-emission properties and structural dependence of fluorescence.
  • Solubility Protocols (Pluronic F-127)

    • Standard protocol adapted from: "Use of Pluronic F-127 for loading hydrophobic dyes." Cold Spring Harbor Protocols.

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for specific toxicity and handling information.

Sources

Optimization

minimizing background fluorescence with 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol

Topic: Minimizing Background Fluorescence with 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to help you navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Background Fluorescence with 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to help you navigate the complex photophysics of 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol. This compound is a highly sensitive fluorescent probe driven by Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT)[1][2]. While these mechanisms provide a massive Stokes shift ideal for high-contrast imaging, they also make the probe exquisitely sensitive to solvent polarity, pH, and hydrogen-bonding environments[3][4].

Below, you will find causal explanations for common issues, self-validating experimental protocols, and structural workflows to ensure your assays remain background-free.

Section 1: Troubleshooting FAQs

Q1: Why am I observing high background fluorescence in standard aqueous buffers (e.g., PBS, pH 7.4) even without my target present? Mechanistic Cause: The background is primarily caused by the deprotonation of the phenol group. The pKa of the phenolic -OH in oxazolo[4,5-b]pyridin-2-yl derivatives is often near physiological pH. When deprotonated, the molecule forms a phenolate anion. This anion cannot undergo ESIPT (as it lacks the transferable proton) and instead emits a strong, blue-shifted fluorescence directly from the locally excited state[5]. Furthermore, in highly polar protic solvents like water, intermolecular hydrogen bonding with the solvent competes with the intramolecular hydrogen bond required for ESIPT, leading to complex emission profiles and background noise[4]. Solution:

  • pH Optimization: Strictly control the buffer pH to 6.8–7.0 to maintain the probe in its neutral enol form.

  • Co-solvents: Introduce a low percentage of DMSO (1-5%) to stabilize the intramolecular hydrogen bond and reduce water-induced quenching.

Q2: My signal-to-noise ratio is poor during live-cell imaging due to non-specific binding. How do I differentiate specific signals from hydrophobic background? Mechanistic Cause: The planar, lipophilic nature of the oxazolo[4,5-b]pyridine scaffold drives non-specific partitioning into hydrophobic cellular compartments (e.g., lipid bilayers). In these non-polar microenvironments, the probe is shielded from water, which artificially stabilizes the ESIPT process and triggers "false positive" tautomer emission[1][2]. Solution: Implement a stringent washing protocol using a hydrophobic scavenger. We recommend incorporating


-cyclodextrin (

-CD) into your wash buffer.

-CD forms host-guest inclusion complexes with the hydrophobic probe, effectively extracting unbound dye from lipid membranes and significantly enhancing the signal-to-noise ratio[5].

Q3: Why does the emission maximum shift unpredictably across different assay conditions? Mechanistic Cause: 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol exhibits strong solvatochromism due to a large change in the dipole moment between the ground and excited states (governed by the Lippert-Mataga relationship)[1]. The combination of the electron-donating amino group and the electron-withdrawing oxazolopyridine core gives the excited state a strong charge-transfer character[3]. Solution: Standardize the polarity of your assay medium. If comparing multiple samples, ensure the lipid/protein concentration and solvent composition remain strictly identical.

Section 2: Quantitative Data & Photophysical Properties

Table 1: Photophysical behavior of 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol across different microenvironments.

Microenvironment / SolventPolarity IndexDominant SpeciesEmission Max (

)
Background Noise Level
Toluene (Non-polar)2.4Neutral Enol (ESIPT active)~510 nm (Tautomer)Low (if unbound)
Dimethylsulfoxide (DMSO)7.2Neutral Enol / Anion mix~450 nm / 520 nmModerate
PBS Buffer (pH 7.4)9.0Phenolate Anion (No ESIPT)~420 nm (Normal)High
Lipid Membrane (Cell)~3.0Neutral Enol (ESIPT active)~515 nm (Tautomer)High (Non-specific)
Aqueous +

-Cyclodextrin
9.0Inclusion ComplexQuenched / ShiftedLow (Post-wash)
Section 3: Standardized Experimental Protocol for Background-Free Imaging

This self-validating protocol is designed to systematically eliminate phenolate-driven and hydrophobic background fluorescence.

Step 1: Probe Preparation Prepare a 10 mM stock solution of 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol in anhydrous, spectroscopic-grade DMSO. Causality: Anhydrous DMSO prevents premature hydrolysis or protonation state changes during storage.

Step 2: Buffer Adjustment Dilute the stock to a working concentration (e.g., 5-10 µM) in an imaging buffer adjusted strictly to pH 7.0 . Causality: Keeping the pH


 7.0 prevents the formation of the highly fluorescent phenolate anion, ensuring the probe remains in its ESIPT-capable enol form[5].

Step 3: Incubation Incubate cells or tissue with the probe for 30 minutes at 37°C in the dark.

Step 4: Primary Wash (The Scavenger Step) Wash the samples twice (5 minutes each) with imaging buffer containing 5 mM


-cyclodextrin .
Causality:

-CD encapsulates the unbound lipophilic probe, stripping it from non-specific hydrophobic membrane pockets where it would otherwise generate false-positive signals[5].

Step 5: Secondary Wash Wash once with standard imaging buffer (without


-CD) to remove the 

-CD/probe inclusion complexes from the sample.

Step 6: Imaging Acquisition Image using an excitation wavelength optimized for the neutral enol form (typically ~340-360 nm) and collect emission strictly in the tautomer channel (>500 nm) to isolate the specific ESIPT signal[2].

Section 4: Visualizations & Logical Workflows

ESIPT_Mechanism Enol Neutral Enol Form (Intramolecular H-Bond) Tautomer Keto Tautomer (Large Stokes Shift) Enol->Tautomer Excitation + ESIPT (Hydrophobic Pocket) Phenolate Phenolate Anion (No ESIPT) Enol->Phenolate pH > 7.2 (Deprotonation) Signal Specific Target Signal (Green/Red Emission) Tautomer->Signal Radiative Decay Background High Blue Background (False Signal) Phenolate->Background Excitation (Direct Emission)

Photophysical pathways of the oxazolopyridine probe highlighting ESIPT vs. background emission.

Troubleshooting Start High Background Fluorescence Detected CheckPH Is Buffer pH > 7.2? Start->CheckPH FixPH Adjust pH to 6.8-7.0 (Prevents Anion Formation) CheckPH->FixPH Yes CheckWash Is Background Membrane-Bound? CheckPH->CheckWash No FixPH->CheckWash FixWash Add 5 mM β-Cyclodextrin to Wash Buffer CheckWash->FixWash Yes Success Optimized Signal-to-Noise Ratio CheckWash->Success No FixWash->Success

Step-by-step logical workflow for diagnosing and resolving high background fluorescence.

References
  • Fluorescence of P4 in solvents of varying polarity Source: ResearchGate URL:1

  • Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne Source: ResearchGate URL:3

  • Plot of variation of fluorescence quantum yield of DMAPOP as a function of solvent polarity Source: ResearchGate URL:2

  • Investigation of the intramolecular hydrogen bonding interactions and excited state proton transfer mechanism Source: Semantic Scholar URL:4

  • Enhancing Excited State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)benzimidazole and Its Nitrogen-Substituted Analogues by β-Cyclodextrin Source: ACS Publications URL:5

Sources

Troubleshooting

5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol cytotoxicity assessment

Welcome to the Technical Support Center for 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol . As a Senior Application Scientist, I have designed this portal to address the unique analytical challenges associated with this c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol .

As a Senior Application Scientist, I have designed this portal to address the unique analytical challenges associated with this compound. 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol is a highly specialized push-pull fluorophore. The oxazolo[4,5-b]pyridine core acts as a potent electron acceptor, while the 5-amino-phenol moiety provides both the proton donor (OH) and an electron donor (NH₂). This architecture facilitates an Excited-State Intramolecular Proton Transfer (ESIPT) , yielding massive Stokes shifts ideal for high-resolution cell imaging.

However, evaluating the cytotoxicity of ESIPT fluorophores requires strict methodological controls. Their intrinsic fluorescence, broad absorption spectra, and redox-active functional groups frequently cause catastrophic interference with standard colorimetric viability assays. This guide provides the mechanistic causality behind these artifacts and delivers self-validating protocols to ensure absolute data integrity.

Core Workflow Visualization

To prevent false-positive viability readings, your experimental pipeline must decouple the optical properties of the probe from the assay readout.

Workflow Start 1. Compound Prep (10mM in anhydrous DMSO) Seed 2. Cell Seeding (Opaque 96-well plates) Start->Seed Incubate 3. Incubation (0.1 - 100 µM Probe, 24-72h) Seed->Incubate Wash 4. Critical Wash Step (Remove extracellular probe) Incubate->Wash Assay 5. Assay Selection (ATP Luminescence preferred) Wash->Assay Analyze 6. Data Analysis (IC50 Calculation) Assay->Analyze

Optimized cytotoxicity assessment workflow for ESIPT-based fluorescent probes.

Troubleshooting Guide (Q&A)

Issue 1: I am recording >100% cell viability at high probe concentrations (50–100 µM) using the MTT or MTS assay. Are the cells proliferating? Causality: This is almost certainly an optical and chemical interference artifact, not proliferation. 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol exhibits strong dual emission (enol/keto forms) and absorbs heavily in the UV-Vis spectrum. Its absorption/emission profiles overlap with the formazan product measured at 570 nm. Furthermore, the electron-rich amino-phenol moiety can non-enzymatically reduce tetrazolium salts directly into formazan, artificially inflating the absorbance readings [3, 4]. Solution: Do not use MTT, MTS, or Resazurin (Alamar Blue) for this compound. Switch to an ATP-based luminescent assay (e.g., CellTiter-Glo). Because luminescence does not rely on target excitation or absorbance, it completely bypasses the ESIPT probe's spectral interference.

Issue 2: The compound precipitates immediately upon addition to DMEM/RPMI culture media, forming visible crystals under the microscope. Causality: The planar oxazolo[4,5-b]pyridine scaffold is highly lipophilic and prone to π-π stacking in aqueous environments, leading to aggregation and poor bioavailability. Solution: Prepare a concentrated master stock (e.g., 10 mM) in anhydrous, cell-culture grade DMSO. When dosing, ensure the final DMSO concentration in the well does not exceed 0.5% (v/v). If precipitation persists, pre-mix the DMSO stock with a biocompatible surfactant like 0.1% Pluronic F-127, or ensure your media is supplemented with 10% FBS. Serum albumin acts as a hydrophobic carrier protein, significantly enhancing the solubility of oxazole derivatives in culture.

Issue 3: The probe shows low toxicity in standard 24-hour assays, but cells undergo rapid apoptosis during live-cell fluorescence imaging. Causality: You are observing phototoxicity. In the dark, the ground-state molecule is benign. However, continuous laser excitation drives the ESIPT phototautomerization cycle. Prolonged excitation can lead to parasitic Intersystem Crossing (ISC) from the excited singlet state to the triplet state (T₁). The T₁ state interacts with molecular oxygen to generate highly toxic Singlet Oxygen (¹O₂) and other Reactive Oxygen Species (ROS) [2]. Solution: Limit laser power to <5%, increase detector gain, and minimize exposure times. To validate if cell death is phototoxic rather than chemotoxic, perform a parallel "dark vs. light" viability assay.

ESIPT_Mech E Ground State Enol (Low Toxicity) E_star Excited Enol (E*) E->E_star UV/Vis Excitation K_star Excited Keto (K*) (Fluorescent State) E_star->K_star ESIPT (Ultrafast) K Ground State Keto K_star->K Dual Emission T1 Triplet State (T1) (Intersystem Crossing) K_star->T1 ISC (Prolonged Exposure) K->E Reverse PT ROS Reactive Oxygen Species (Phototoxicity) T1->ROS O2 Interaction

Mechanism of ESIPT phototautomerization and the parasitic pathway leading to ROS-induced phototoxicity.

Quantitative Assay Compatibility Matrix

To ensure data trustworthiness, refer to this self-validating matrix before selecting your cytotoxicity readout.

Assay TypeBiological ReadoutInterference Risk with ESIPT ProbesRecommendation for 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol
MTT / MTS Mitochondrial ReductaseCRITICAL (Redox & Spectral overlap)DO NOT USE. High risk of false-positive viability.
Resazurin Cytosolic DiaphoraseHIGH (Fluorescence overlap)Avoid. Probe emission overlaps with Resorufin (590 nm).
Neutral Red Lysosomal IntegrityMODERATE (Requires strict washing)Acceptable only if extracellular probe is thoroughly washed.
ATP Luminescence Intracellular ATPNONE (Orthogonal detection)HIGHLY RECOMMENDED. Gold standard for fluorescent probes.
Flow Cytometry Membrane Integrity (PI)LOW (Requires compensation)Recommended. Ensure compensation matrix accounts for probe emission.

Standardized Experimental Protocol: Interference-Free ATP Luminescence Assay

This protocol provides a self-validating methodology to assess the true chemotoxicity of the compound without optical interference.

Phase 1: Preparation & Seeding

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5,000 cells/well in 100 µL of complete media into a 96-well opaque white plate (clear bottoms are acceptable if bottom-reading is required, but solid white prevents luminescent crosstalk).

  • Attachment: Incubate for 24 hours at 37°C, 5% CO₂ to allow full adherence and recovery.

Phase 2: Probe Treatment 3. Stock Preparation: Dissolve 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol in anhydrous DMSO to a 10 mM concentration. Vortex vigorously. 4. Serial Dilution: Prepare a 2X concentration series (0.2 to 200 µM) in culture media. Critical: Ensure the DMSO concentration remains constant across all dilutions (typically 0.5% v/v). 5. Dosing: Aspirate the old media from the 96-well plate. Add 100 µL of the 1X probe dilutions to the wells. Include a vehicle control (0.5% DMSO in media) and a positive kill control (e.g., 10% DMSO or 1 µM Staurosporine). 6. Incubation: Incubate for the desired exposure time (typically 24, 48, or 72 hours).

Phase 3: Wash & Detection (Self-Validating Steps) 7. Wash Step (Crucial): Carefully aspirate the media containing the probe. Gently wash the wells once with 100 µL of warm PBS. This removes extracellular fluorophores that could quench luminescence or cause unpredictable interactions. 8. Re-feed: Add 100 µL of fresh, probe-free complete media to all wells. 9. Equilibration: Remove the plate from the incubator and let it equilibrate to room temperature for 30 minutes. (Uneven temperature causes edge effects in luminescence). 10. Lysis & Reaction: Add 100 µL of room-temperature ATP Luminescence Reagent (e.g., CellTiter-Glo) to each well. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. 11. Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. 12. Readout: Record luminescence using a microplate reader with an integration time of 0.25 to 1 second per well. Calculate IC₅₀ using non-linear regression (normalized to the vehicle control).

Frequently Asked Questions (FAQs)

Q: What is the expected IC₅₀ range for this class of compounds? A: ESIPT-based oxazolopyridine derivatives generally exhibit low dark toxicity. In standard epithelial and fibroblast lines (e.g., HeLa, HEK293, HaCaT), the IC₅₀ is typically >100 µM [1]. This makes them excellent candidates for live-cell imaging, provided the working concentration is kept between 1 and 10 µM.

Q: Does the 5-amino group alter the compound's intracellular localization, and does that affect toxicity? A: Yes. The addition of an amino group to the phenol ring alters the molecule's pKa and introduces a basic site. Depending on the local pH, the amino group can become protonated, driving the probe to accumulate in acidic organelles like lysosomes or mitochondria. Over-accumulation in mitochondria can uncouple oxidative phosphorylation, leading to specific organelle toxicity before membrane rupture occurs.

Q: Can I store the 10 mM DMSO stock at -20°C indefinitely? A: No. While the oxazolopyridine core is stable, repeated freeze-thaw cycles of DMSO introduce ambient moisture. Water in the DMSO stock will cause the highly hydrophobic probe to crash out of solution prematurely during future assays. Aliquot the stock into single-use vials before freezing, and store desiccated and protected from light.

References

  • Gül, S., Açıkgöz, E., Çakır, M., & Menges, N. (2024). Design and Synthesis of ESIPT-Based Imidazole Derivatives for Cell Imaging. ACS Omega, 9(23), 24291-24298.[Link]

  • Sedgwick, A. C., Wu, L., Han, H. H., Bull, S. D., He, X. P., James, T. D., ... & Yoon, J. (2018). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews, 47(23), 8842-8880.[Link]

  • Silva, J. M., Silva, E., & Pedrosa, J. (2018). Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. Journal of Clinical and Experimental Oncology, 7(2).[Link]

  • Wang, P., Henning, S. M., & Heber, D. (2010). Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols. PLOS One, 5(4), e10202.[Link]

Optimization

overcoming spectral overlap with 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol

Welcome to the Technical Support Center for 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol . This hub is designed for researchers, flow cytometry specialists, and imaging scientists experiencing spectral bleed-through, com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol . This hub is designed for researchers, flow cytometry specialists, and imaging scientists experiencing spectral bleed-through, compensation failures, or multiplexing issues when using this specific fluorophore.

Below, you will find a deep dive into the photophysics of the probe, a troubleshooting FAQ, and a self-validating spectral unmixing protocol to resolve overlap issues.

The Root Cause: Why Does Spectral Overlap Occur?

To troubleshoot spectral overlap with 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol, we must first understand its structural causality. This probe is built on an electron-deficient oxazolo[4,5-b]pyridine scaffold coupled with electron-donating amino and phenol groups.

This creates a strong "push-pull" electronic system. Upon excitation, the molecule undergoes Intramolecular Charge Transfer (ICT) , drastically increasing its dipole moment in the excited state [1].

Because of this large dipole moment, the probe is highly solvatochromic . Its emission spectrum is not static; it dynamically shifts depending on the dielectric constant (polarity) of its immediate microenvironment:

  • In non-polar environments (e.g., lipid bilayers), solvent relaxation is minimal, resulting in a higher-energy, blue-shifted emission.

  • In polar environments (e.g., cytosol, aqueous buffers), solvent molecules rapidly reorient to stabilize the excited state dipole, resulting in a lower-energy, massive bathochromic (red) shift.

Because the emission peak physically moves depending on where the probe localizes within the cell, standard compensation matrices will mathematically fail , causing severe bleed-through into adjacent channels.

Table 1: Estimated Solvatochromic Shift and Overlap Risk

The following table illustrates the dynamic emission sweep governed by the Lippert-Mataga equation for this scaffold.

Cellular MicroenvironmentDielectric Constant (ε)Peak Emission (λem)Primary Overlap Risk (Bleed-Through)
Lipid Bilayer (Hydrophobic)~2.0420 - 440 nmDAPI, Pacific Blue, Hoechst
Organelle Membranes (Amphiphilic)~4.0 - 10.0450 - 480 nmCyan Fluorescence, BV480
Cytosol / Protein Pockets (Polar)~40.0 - 50.0510 - 530 nmFITC, GFP, Alexa Fluor 488
Aqueous Buffer (Extracellular)~80.1550 - 570 nmPE, Cy3, Rhodamine

Troubleshooting FAQs

Q: Why does my compensation matrix work for my healthy control cells, but fail during my apoptosis assay? A: Apoptosis causes a loss of membrane asymmetry (e.g., phosphatidylserine externalization) and changes in intracellular water retention, which alters the local dielectric constant. Because 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol is solvatochromic, the changing polarity during apoptosis shifts the probe's emission spectrum [1]. A static compensation matrix cannot subtract a moving emission peak. You must switch to full-spectral unmixing.

Q: Can I use standard polystyrene compensation beads to set up my flow cytometry matrix for this probe? A: No. Polystyrene beads provide a highly hydrophobic, non-polar microenvironment. The probe will emit a strictly blue-shifted spectrum on the beads that does not represent the polar/amphiphilic environments found in actual cells. Using beads will result in an incorrect spectral signature and severe under-compensation in the green/yellow channels. You must use cellular controls.

Q: How do I select co-stains to minimize spectral overlap? A: Because this probe's emission sweeps from ~420 nm to ~570 nm depending on cellular polarity, you should avoid co-stains in the blue, green, and yellow channels entirely. Select far-red or near-infrared fluorophores (e.g., APC, Alexa Fluor 647, Cy5) which emit beyond 650 nm, safely outside the probe's solvatochromic range.

Methodology: Polarity-Matched Spectral Unmixing Protocol

To overcome the dynamic spectral overlap, you must abandon traditional bandpass compensation and utilize a Linear Least-Squares Spectral Unmixing approach using a spectral flow cytometer (e.g., Cytek Aurora) or a spectral confocal microscope.

This protocol is a self-validating system : by feeding the algorithm the two extreme spectral states of the probe, the software can accurately calculate and isolate any intermediate state without bleeding into your co-stains.

Step 1: Sample Preparation Stain your biological sample with 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol and your chosen orthogonal far-red fluorophores.

Step 2: Generate Polarity-Matched Controls (Critical Step) You must create two separate single-color controls for the oxazolopyridine probe to capture its spectral extremes.

  • Control A (Non-Polar Reference): Stain a cellular aliquot and mount/fix them in a lipid-rich, non-aqueous medium to force the probe into its blue-shifted state.

  • Control B (Polar Reference): Stain a fully permeabilized cellular aliquot in a standard aqueous PBS buffer to force the probe into its red-shifted state.

Step 3: Spectral Data Acquisition Acquire the full emission spectrum (e.g., 400 nm to 700 nm) for your controls and fully stained samples. Do not use discrete bandpass filters.

Step 4: Endmember Extraction & Unmixing Input Control A and Control B as two completely separate "pseudo-fluorophores" into your unmixing software. The algorithm will treat the polar and non-polar states as independent reference spectra (endmembers). Because the algorithm now understands the full boundaries of the probe's behavior, it will cleanly separate the oxazolopyridine signal from your far-red co-stains.

Visualizing the Unmixing Architecture

SpectralUnmixing A 1. Sample Preparation Stain cells with 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol and Far-Red co-stains C 3. Spectral Acquisition Acquire full lambda stack (Microscopy) or full spectrum (Flow Cytometry) A->C B 2. Polarity-Matched Controls Create single-stain controls in matching lipid (non-polar) and cytosolic (polar) buffers D 4. Endmember Extraction Extract pure reference spectra for both polar and non-polar emission states B->D E 5. Linear Least-Squares Unmixing Algorithm separates overlapping signals based on dual reference spectra C->E Raw Spectral Data D->E Reference Spectra F 6. Crosstalk-Free Output Accurate quantification of probe without bleed-through E->F Unmixed Channels

Spectral Unmixing Workflow for Solvatochromic Oxazolopyridine Probes

References

  • Title: Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne Source: Journal of Photochemistry and Photobiology A: Chemistry, Volume 192, Issues 2–3, 15 December 2007, Pages 188-196. URL: [Link]

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol vs. DAPI

Executive Summary: The "Blue vs. Blue" Challenge In the landscape of fluorescence microscopy, DAPI (4′,6-diamidino-2-phenylindole) is the gold standard for nuclear counterstaining.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Blue vs. Blue" Challenge

In the landscape of fluorescence microscopy, DAPI (4′,6-diamidino-2-phenylindole) is the gold standard for nuclear counterstaining. However, the emergence of solvatochromic dyes like 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol (hereafter referred to as 5-AOP , a structural analogue to commercial probes like Lipi-Blue™ ) presents a unique challenge.

While DAPI targets DNA, 5-AOP is a "Turn-On" fluorophore specific to Lipid Droplets (LDs) . The critical operational constraint is that both fluorophores occupy the blue emission channel (approx. 450–480 nm) .

This guide analyzes the mechanistic divergence between these two molecules and provides protocols for their distinct applications, emphasizing why they are mutually exclusive in standard single-exposure imaging.

Mechanistic Characterization

DAPI: The Nuclear Anchor

DAPI functions via minor groove binding in AT-rich regions of double-stranded DNA. Upon binding, its fluorescence quantum yield increases approximately 20-fold. It is rigid, planar, and relies on electrostatic interactions and hydrogen bonding.

5-AOP: The Hydrophobic Sensor (ESIPT)

5-AOP operates on a completely different photochemical principle: Excited-State Intramolecular Proton Transfer (ESIPT) .

  • Environment Sensitivity: In aqueous (cytosolic) environments, the molecule is quenched (non-fluorescent) due to hydrogen bonding with water.

  • Lipid Activation: When the molecule enters the hydrophobic core of a Lipid Droplet (LD), water is excluded.

  • The Shift: Upon excitation, a proton transfers from the hydroxyl group (-OH) to the oxazole nitrogen, creating a "keto" tautomer that emits strong blue fluorescence.

Diagram: Mechanism of Action

MechanismComparison cluster_DAPI DAPI (Nuclear) cluster_5AOP 5-AOP (Lipid Droplet) DAPI_Free Free DAPI (Low Fluorescence) DNA_Bind Minor Groove Binding (AT-Rich Regions) DAPI_Free->DNA_Bind Intercalation DAPI_Em Strong Blue Emission (461 nm) DNA_Bind->DAPI_Em Quantum Yield Increase (20x) AOP_Aq 5-AOP in Cytosol (Quenched by H2O) LD_Entry Entry into Lipid Droplet (Hydrophobic Core) AOP_Aq->LD_Entry Partitioning ESIPT ESIPT Process (Proton Transfer) LD_Entry->ESIPT Excitation AOP_Em Strong Blue/Cyan Emission (450-490 nm) ESIPT->AOP_Em Stokes Shift

Caption: Comparative mechanism showing DAPI's DNA-binding fluorescence enhancement versus 5-AOP's hydrophobicity-dependent ESIPT activation.

Technical Specifications & Data Comparison

The following table highlights the physical and spectral properties that dictate experimental design.

FeatureDAPI 5-AOP (Lipid Probe)
Primary Target Nucleus (dsDNA)Lipid Droplets (Neutral Lipids)
Excitation Max 358 nm (UV)~405 nm (Violet)
Emission Max 461 nm (Blue)450–490 nm (Blue/Cyan)
Stokes Shift ~100 nmLarge (>150 nm typically due to ESIPT)
Cell Permeability Semi-permeable (Live requires high conc.)High (Rapid diffusion)
Wash Requirement Required (to reduce background)No Wash (Fluorogenic "Turn-on")
Fixation Compatibility Excellent (PFA, Methanol)Good (PFA only; Methanol dissolves lipids!)
Multiplexing Compatible with GFP, RFP, Cy5Incompatible with DAPI/Hoechst
The Spectral Overlap Risk

Critical Warning: Because 5-AOP emits in the 450–490 nm range, it bleeds significantly into the standard DAPI channel.

  • If you use DAPI filters: You will see both Nuclei and Lipid Droplets as blue signals, making segmentation impossible.

  • Solution: If using 5-AOP, you must use a nuclear counterstain in a different channel, such as Propidium Iodide (Red) , DRAQ5 (Far-Red) , or Syto Deep Red .

Experimental Protocols

A. 5-AOP Staining (Lipid Droplet Visualization)

Best for: Metabolic studies, adipocyte differentiation, cellular stress response.

  • Preparation: Dilute 5-AOP stock (usually in DMSO) to a working concentration of 0.1 – 0.5 µM in PBS or serum-free medium.

  • Incubation: Add working solution to cells. Incubate for 15–30 minutes at 37°C.

  • Washing: DO NOT WASH. Washing can disrupt the equilibrium of the dye in lipid droplets. Replace with fresh medium only if high background is observed (rare with high-quality ESIPT dyes).

  • Imaging:

    • Excitation: 405 nm laser (Confocal) or 405/365 nm LED (Widefield).

    • Emission Filter: 420–500 nm (Standard DAPI/BFP filter).

    • Note: Do not use methanol fixation prior to this, as it extracts lipid droplets.[1] Use 3-4% Paraformaldehyde (PFA) if fixation is necessary.

B. DAPI Staining (Standard Nuclear Counterstain)

Best for: Cell counting, cell cycle analysis, general morphology.

  • Fixation: Fix cells with 4% PFA for 10-15 mins.

  • Permeabilization: Treat with 0.1% Triton X-100 for 5-10 mins.

  • Staining: Incubate with DAPI (1 µg/mL) for 1-5 minutes.

  • Washing: Wash 3x with PBS to remove unbound dye.

  • Imaging: Excitation 358 nm / Emission 461 nm.[]

Decision Matrix & Workflow

When designing an experiment, use the following logic to select the correct probe combination.

DecisionTree Start Experimental Goal Target What is the primary target? Start->Target BranchNucleus Nucleus Only Target->BranchNucleus BranchLipid Lipid Droplets Target->BranchLipid BranchBoth Both (Multiplex) Target->BranchBoth UseDAPI Use DAPI (Standard Blue) BranchNucleus->UseDAPI UseAOP Use 5-AOP (Blue Lipid Stain) BranchLipid->UseAOP Conflict SPECTRAL CONFLICT Blue Channel Overlap BranchBoth->Conflict Solution Use 5-AOP (Blue) + Red Nuclear Stain (e.g., DRAQ5 / PI) Conflict->Solution

Caption: Decision tree for selecting fluorophores. Note the requirement to shift nuclear staining to Red/Far-Red when using 5-AOP.

Expert Commentary

However, the trade-off is the loss of the DAPI channel.

  • Scenario: If you are studying mitochondrial health (Green) and Lipid Droplets (Blue) simultaneously, 5-AOP is excellent.

  • Scenario: If you need strict nuclear segmentation for automated counting, you must pair 5-AOP with a Far-Red nuclear stain (e.g., SiR-DNA or DRAQ5) to avoid cross-talk.

Troubleshooting Tip: "Disappearing" Droplets

If you stain with 5-AOP and see no signal:

  • Check Fixation: Did you use Methanol or Acetone? These organic solvents dissolve lipids. Always use PFA.

  • Check Focus: Lipid droplets are spherical and exist in different Z-planes than the nucleus. Ensure you are focusing on the cytoplasm, not just the adherent surface.

References

  • Dojindo Laboratories. (n.d.). Lipi-Blue: Lipid Droplet Staining.[1][3] Retrieved from [Link]

  • Kapuscinski, J. (1995). DAPI: a DNA-specific fluorescent probe.[] Biotechnic & Histochemistry, 70(5), 220-233. Retrieved from [Link]

  • Fam, T. K., Klymchenko, A. S., & Collot, M. (2018). Recent advances in fluorescent probes for lipid droplets.[4] Materials, 11(9), 1768. Retrieved from [Link]

Sources

Comparative

Validation Guide: 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol (AOPP) for Intracellular and Enzymatic Targeting

Audience: Researchers, scientists, and drug development professionals. Content Type: Objective Comparison & Experimental Validation Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Objective Comparison & Experimental Validation Guide.

Executive Summary

5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol (CAS: 131985-96-1), hereafter referred to as AOPP , represents a significant structural evolution in fluorophore design. By combining the unique photophysics of an oxazolo[4,5-b]pyridine core with an electron-donating 5-amino group, AOPP serves as a highly versatile scaffold for biological sensing. This guide objectively compares AOPP against traditional fluorescent standards—such as AMC (7-Amino-4-methylcoumarin) and HBO (2-(2-hydroxyphenyl)benzoxazole)—and provides self-validating protocols for its use as an Excited-State Intramolecular Proton Transfer (ESIPT) probe for microenvironment polarity, pH sensing, and hydrolase enzyme targeting.

Mechanistic Grounding: The Oxazolopyridine Advantage

Traditional ESIPT probes like HBO often suffer from limited water solubility, short emission wavelengths, and low quantum yields in aqueous media. By replacing the benzoxazole core with an oxazolo[4,5-b]pyridine system, AOPP overcomes these limitations through distinct electronic causality:

  • Enhanced Charge Transfer: The introduction of the pyridine nitrogen acts as a strong electron-withdrawing group. This structural modification significantly increases both the ground and excited state dipole moments compared to standard benzoxazoles, facilitating a much stronger intramolecular charge-transfer (ICT) character .

  • Stabilized ESIPT Dynamics: The electron-withdrawing nature of the heterocycle lowers the pKa of the phenolic proton. Upon UV/Vis excitation, AOPP undergoes an ultra-fast ESIPT process, transferring a proton from the hydroxyl group to the nitrogen of the oxazolopyridine ring. This yields a highly stable keto-tautomer that emits at a significantly red-shifted wavelength .

  • Dual-Targeting Scaffold: The 5-amino group acts as a primary conjugation site for enzymatic substrates (e.g., amides for peptidases). When the amine is acylated, the ICT effect is suppressed. Enzymatic cleavage restores the free amine, triggering a massive shift in the ESIPT equilibrium and fluorescence intensity, effectively eliminating the background autofluorescence that plagues AMC-based probes .

ESIPT_Mechanism Substrate AOPP-Peptide Conjugate (Masked Amine) Enol AOPP (Enol Form) Ground State Substrate->Enol Enzymatic Cleavage Enzyme Hydrolase Enzyme Enzyme->Substrate ExcitedEnol AOPP (Enol*) Excited State Enol->ExcitedEnol UV/Vis Excitation ExcitedKeto AOPP (Keto*) ESIPT State ExcitedEnol->ExcitedKeto Ultra-fast ESIPT ExcitedKeto->Enol Radiative Decay Emission Red-Shifted Emission (Large Stokes Shift) ExcitedKeto->Emission

Caption: ESIPT mechanism and enzymatic activation pathway of AOPP-based probes.

Comparative Performance Data

To validate AOPP's superiority, we compare its photophysical properties against industry standards under physiological conditions (pH 7.4, PBS/DMSO 99:1).

Feature / MetricAOPP (Target Product)HBO (Standard ESIPT)AMC (Standard Enzymatic)
Core Structure Oxazolo[4,5-b]pyridineBenzoxazoleCoumarin
Stokes Shift ~130–150 nm~100 nm~60–80 nm
Emission Max ~550 nm (Keto form)~480 nm~440–460 nm
Ratiometric Capability Yes (Dual Enol/Keto peaks)Yes No (Single peak)
Background Interference Low (Red-shifted)ModerateHigh (Autofluorescence)
Primary Limitation Synthesis complexityPoor water solubilityConcentration artifacts

Experimental Validation Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Ratiometric measurements are prioritized to eliminate concentration-dependent artifacts, ensuring the signal is purely a function of the target interaction.

Protocol 1: Solvatochromic & pH Ratiometric Calibration

Causality: The ESIPT equilibrium between the enol and keto forms is highly sensitive to solvent polarity and pH. Calibrating this response is critical before deploying AOPP in complex, heterogeneous intracellular environments.

  • Probe Preparation: Dissolve AOPP in anhydrous DMSO to create a 10 mM stock solution. Rationale: Anhydrous DMSO prevents premature protonation/deprotonation of the phenol group, preserving the integrity of the ground state.

  • Buffer Titration: Prepare a series of Britton-Robinson buffers ranging from pH 3.0 to 10.0. Dilute the AOPP stock to a final concentration of 10 µM in each buffer solution.

  • Spectroscopic Analysis: Excite the samples at 330–350 nm. Record the emission spectra continuously from 400 nm to 650 nm.

  • Ratiometric Quantification: Calculate the ratio of the keto emission peak intensity (~550 nm) to the enol emission peak intensity (~420 nm).

    • Self-Validation Check: Plotting the

      
       ratio against pH must yield a sigmoidal curve. This confirms the probe's pKa and dynamic range are independent of the total probe concentration or optical path length.
      
Protocol 2: Enzymatic Cleavage Assay (Aminopeptidase Validation)

Causality: Conjugating an amino acid (e.g., L-Leucine) to the 5-amino group of AOPP masks its ICT capability. Enzymatic cleavage by Leucine Aminopeptidase (LAP) restores the free amine, triggering a massive increase in fluorescence and a shift in the ESIPT equilibrium.

  • Conjugate Incubation: Incubate 10 µM of the Leu-AOPP conjugate in HEPES buffer (10 mM, pH 7.4) at 37°C.

  • Enzyme Addition: Add varying concentrations of LAP (0 to 100 U/L). Prepare a parallel control group containing a specific LAP inhibitor (e.g., Bestatin, 50 µM) to validate specificity.

  • Kinetic Monitoring: Measure fluorescence continuously (Excitation: 350 nm, Emission: 550 nm) for 60 minutes.

  • Data Interpretation: The rate of fluorescence increase directly correlates with LAP activity.

    • Self-Validation Check: The Bestatin-treated control must show baseline fluorescence identical to the 0 U/L sample, proving that the signal is exclusively enzyme-driven and not a result of spontaneous hydrolysis in the buffer.

Validation_Workflow Prep 1. Probe Preparation (AOPP in DMSO stock) Incubate 2. Target Incubation (Live Cells or In Vitro) Prep->Incubate Measure 3. Spectroscopic Analysis (Abs: 330nm, Em: 450-600nm) Incubate->Measure Ratiometric 4. Ratiometric Quantification (I_Keto / I_Enol) Measure->Ratiometric

Caption: Standardized high-throughput validation workflow for ratiometric AOPP probes.

References

  • Mac, M., Baran, W., Uchacz, T., Baran, B., Suder, M., & Leśniewski, S. (2007). "Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne." Journal of Photochemistry and Photobiology A: Chemistry, 192(2-3), 188-196. URL:[Link]

  • Shatsauskas, A. L., Zablotskii, Y. A., Chernenko, S. A., et al. (2021). "Synthesis and photophysical properties of the products of the reaction of 5-methyl-7-phenyl[1,3]oxazolo[5,4-b]pyridin-2(1H)-one with amino acids." Chemistry of Heterocyclic Compounds, 57(12), 1212–1219. URL:[Link]

  • Sedgwick, A. C., Wu, L., Han, H. H., Bull, S. D., He, X. P., James, T. D., & Sessler, J. L. (2018). "Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews, 47(23), 8842-8871. URL:[Link]

Validation

Mechanistic Causality: The Chemistry of Fluorescence Enhancement

Performance Analysis of Novel Fluorophores in Cellular Imaging: A Mechanistic and Methodological Guide As a Senior Application Scientist, I frequently encounter a common bottleneck in drug development and cellular profil...

Author: BenchChem Technical Support Team. Date: March 2026

Performance Analysis of Novel Fluorophores in Cellular Imaging: A Mechanistic and Methodological Guide

As a Senior Application Scientist, I frequently encounter a common bottleneck in drug development and cellular profiling: the "fluorescence trilemma." Researchers are constantly forced to compromise between high brightness, long-term photostability, and live-cell compatibility. Traditional dyes like FITC or early-generation cyanine dyes often fail in prolonged live-cell imaging due to rapid photobleaching and high phototoxicity.

To overcome these limitations, rational chemical design has produced a new generation of fluorophores—namely Janelia Fluor (JF) dyes, Silicon Rhodamines (SiR), and Alexa Fluor Plus. This guide bypasses superficial marketing claims to objectively analyze the mechanistic causality behind their performance, providing you with a self-validating framework for your imaging workflows.

Understanding why a fluorophore performs better allows you to optimize your experimental design logically rather than empirically.

Janelia Fluor (JF) Dyes: Suppressing Non-Radiative Decay Traditional rhodamine dyes utilize N,N-dimethylamino groups, which are highly susceptible to twisted intramolecular charge transfer (TICT). TICT provides a non-radiative decay pathway that quenches fluorescence and accelerates photobleaching.. This structural rigidity suppresses TICT, dramatically increasing both the quantum yield (e.g., JF549


) and the photostability, making them the gold standard for single-molecule tracking (SMT)[1].

Silicon Rhodamines (SiR): Near-Infrared Emission and Fluorogenicity 2[2]. This single atomic swap shifts the excitation and emission spectra into the near-infrared (NIR) window (~650/670 nm), which bypasses cellular autofluorescence and minimizes phototoxicity from high-energy excitation light[2]. Crucially, SiR dyes are highly fluorogenic. In hydrophobic environments (like culture media), they exist as a colorless, non-fluorescent spirolactone. Upon binding to a polar protein surface (e.g., HaloTag or actin), the equilibrium shifts to a highly fluorescent zwitterion, enabling wash-free live-cell imaging[3][4].

Alexa Fluor Plus: Maximizing Signal-to-Noise While standard Alexa Fluors are highly photostable, detecting low-abundance targets remains challenging due to background noise and cross-reactivity.5[5]. This prevents self-quenching on the antibody and yields up to a 4x higher signal-to-noise ratio compared to traditional Alexa Fluors, making them ideal for fixed-cell multiplexing and rare target detection[5][6].

Quantitative Performance Comparison

The following table synthesizes the photophysical properties of these fluorophores to guide your selection based on experimental requirements.

Fluorophore ClassExample DyeEx/Em (nm)Quantum Yield (

)
Extinction Coefficient (

)
Live-Cell PermeableKey Mechanistic Feature
Traditional FITC490 / 5250.9270,000NoHighly susceptible to photobleaching
Traditional Alexa Fluor 488490 / 5250.9271,000NoSulfonated; stable but limited S/N
Novel Alexa Fluor Plus 488490 / 525>0.92>71,000NoOptimized conjugation; 4x higher S/N
Novel Janelia Fluor 549549 / 5710.88101,000YesAzetidine rings; extreme photostability
Novel Janelia Fluor 646646 / 6640.54152,000YesSi-substituted azetidine rhodamine
Novel Silicon Rhodamine652 / 6740.39100,000YesSpirocyclic fluorogenicity; wash-free

Experimental Protocol: Self-Validating Live-Cell Single-Molecule Labeling

To ensure scientific trustworthiness, any labeling protocol must be a self-validating system. The following workflow for live-cell imaging using HaloTag-fused proteins and JF549/SiR dyes incorporates mandatory internal controls to mathematically isolate specific target binding from non-specific artifacts.

System Self-Validation Design:

  • Biological Negative Control: Untransfected cells + Dye. Validates that the fluorophore does not non-specifically accumulate in lipid membranes or organelles.

  • Competitive Blocking Control: HaloTag-expressing cells + Non-fluorescent HaloTag Block (e.g., 7-bromoheptanol) + Dye. If this control yields >5% fluorescence relative to the experimental group, the system invalidates the run, indicating dye aggregation or incomplete washout.

Step-by-Step Methodology:

  • Cell Preparation & Transfection: Seed mammalian cells (e.g., HeLa) on #1.5 glass-bottom dishes. Transfect with the desired HaloTag-fusion construct 24–48 hours prior to imaging.

    • Causality: Glass-bottom dishes are mandatory to minimize spherical aberration and autofluorescence during High-Inclination Laminated Optical (HILO) or TIRF microscopy. HaloTag is preferred over SNAP-tag because it forms a tighter dye-protein interface, further enhancing the photostability of JF dyes.

  • Dye Preparation: Reconstitute the JF549 or SiR-HaloTag ligand in anhydrous DMSO to a 1 mM stock.

    • Causality: Anhydrous DMSO prevents the premature hydrolysis of the reactive ligand, maintaining the dye in a stable state before aqueous dilution.

  • Labeling & Blocking:

    • Experimental: Dilute the dye to 100 nM in pre-warmed, phenol red-free imaging medium. Incubate cells for 30 minutes at 37°C.

    • Blocking Control: Pre-incubate cells with 10 µM non-fluorescent HaloTag block for 30 minutes. Wash once, then apply the 100 nM dye as above.

    • Causality: Phenol red must be omitted as its autofluorescence significantly degrades the signal-to-noise ratio in the green/red channels.

  • Washing Strategy (Dye-Dependent):

    • For SiR Dyes: Proceed directly to imaging. Causality: The extreme fluorogenicity of SiR eliminates the need for washing[2][4].

    • For JF Dyes: Wash cells 2x with fresh imaging medium and incubate for 15 minutes. Causality: While highly permeable, JF dyes are less fluorogenic than SiR; a brief washout allows unbound dye to efflux, minimizing cytosolic background.

  • Imaging: Image using appropriate laser lines (561 nm for JF549, 640 nm for SiR). Verify that the competitive blocking control exhibits negligible signal before proceeding with quantitative single-particle tracking.

Fluorogenic Activation Logic

The following diagram maps the logical state-transition of Silicon Rhodamine (SiR) dyes, illustrating exactly why they enable wash-free live-cell imaging.

G A SiR Dye in Media (Hydrophobic Env) B Spirolactone Form (OFF State) A->B Equilibrium C Live Cell Membrane Permeation B->C High Permeability D Target Protein (e.g., HaloTag) C->D Intracellular Diffusion E Zwitterion Form (ON State) D->E Specific Binding (Polar Env) F Wash-Free Fluorescence E->F Laser Excitation

Figure 1: Fluorogenic activation mechanism of Silicon Rhodamine (SiR) dyes in live-cell imaging.

References

  • Lukinavičius, G., et al. "A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins." epfl.ch / Nature Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNJNRwtZAM0hnaDmMo7PjaDzGII_JKH7jc3FDXGcT8GegWvL9vcLN3mmUQHzt8PYzDBqhfoYqFrjlprBHK4pZQupXWqM7YNfUTGN8NJJFd4yoxqBkf86nVmnTAo_HVWOr3ajj3M5B6Ve4hqyubPHR11sgJZN4Kejilq5gAkOQVr7gCbTJKLOxh11zpKRFd5OaWNG6g5_2G]
  • Lukinavičius, G., et al. "Fluorogenic probes for live-cell imaging of the cytoskeleton." mpg.de / Nature Methods.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbIQUMztyIXDSb7pXryd1-YwIghAu4Q7udM6nfBFclcuZK2lQTSGSlD9CBr2Fd7iDq2V1KmFtTIskcUMavEjYNkyQSMk06T77luy0-CFil-0noFsbGkBymDDYAqfbAy4Yr5CKxQ3ZCZ6tFuvan_Z7KISHedg6Se-qzLv-J2EDwB-xMdq-S-I_E_pdKTqWU-I4BDgxz7MyJPFqm]
  • Li, Y., et al. "Silicon-rhodamine-enabled Identification (SeeID) for Near-Infrared Light Controlled Proximity Labeling In Vitro and In Vivo." biorxiv.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9dq9URDUTJ8u-QBKaPKZ_6yT3FBdBqst2obnKboGZ-6Vt_w46KdFKBIDbsBbu49U3bMfGgZXSaPZnYbjXapIYx8axuFXhxTka4tYqwnYNB5epv0oI776tqUlw6Js8OiblJcy7wEMqSeIMZhrCJtPqMdqcIzRj7Pm233rBz3C7bQ==]
  • Thermo Fisher Scientific. "The History of Thermo Fisher Scientific's Invitrogen™ Alexa Fluor™ Dye - Life in the Lab." thermofisher.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeZtLG_j1oSs-4yDSkF4iQCyQSs0pI7BWWLdmV-aUXo-EXgF7RBw9zd99eJRyLK8fHlAqn38Unx8zdEUJJ57SozwtCoqZSh_RKG6dYdRfBXSUJRyRy0zMg6XL0J24xwjONzwstyH_fFrt8B9owe9kD-ENUI16ptKbUBPmHfFnnloOGDqxi6JC9Ogm71LtVCe72nAaWUchIA8JOk5WDutE8JQNJpOKIvkwvmdJDuA-Xepk=]
  • Fisher Scientific. "Higher sensitivity to elevate your image - Alexa Fluor Plus." fishersci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbZxD3klX3CUaSp3uft3BDgFfJ93yXO_V-XmUy0ATtFyLUjrE3ao4v9WJ8tquLj-Nh12AAJIT3HwYxYf4Ln5EHCLKazEUC6AYLMIyPbvd6NLsKfrbgBlE3uwPzz6F9uwsjMQ-KAIcIP503kbPY2hJjkR0TGZ-ivP7SG24WgWvHynGRpKYu9WY1txzSUg5ugOrWud4NnnnIWCftobAXAso1Ud7hsYH1CiHQErwrmv4N-7bS9mP5XNXwaCrNzVTlVrEGZcy98dlm0DXvFBlyN5X4UVCo]
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Comparative

cross-validation of results obtained with 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol

Part 1: The Validation Crisis In inflammatory signaling research, SKF-86002 is a potent but "promiscuous" tool. Unlike highly selective second-generation inhibitors, SKF-86002 possesses a dual mechanism of action: it inh...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Validation Crisis

In inflammatory signaling research, SKF-86002 is a potent but "promiscuous" tool. Unlike highly selective second-generation inhibitors, SKF-86002 possesses a dual mechanism of action: it inhibits p38 MAP Kinase (CSBP) and enzymes within the arachidonic acid cascade (COX/LOX).

While this makes it a powerful anti-inflammatory agent in vivo, it creates a "Validation Crisis" for the bench scientist:

Is the observed reduction in cytokine release due to kinase inhibition (p38) or the blockade of prostaglandin/leukotriene synthesis?

This guide provides the experimental logic to deconvolute these signals, ensuring your data withstands peer review.

Part 2: Mechanistic Landscape & Signaling Architecture

To validate results obtained with SKF-86002, one must map its inhibition points against the canonical TLR4 signaling pathway.

The Dual-Inhibition Pathway

SKF-86002 acts as a CSAID (Cytokine Suppressive Anti-Inflammatory Drug). It targets the ATP-binding pocket of p38


/

and simultaneously inhibits Cyclooxygenase (COX) and Lipoxygenase (LOX) activity.

SKF_Mechanism LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 TLR4->TAK1 PLA2 PLA2 TLR4->PLA2 MKK MKK3/6 TAK1->MKK p38 p38 MAPK (Target 1) MKK->p38 Phosphorylation MK2 MK2/MAPKAPK2 p38->MK2 HSP27 HSP27 (p-Ser82) MK2->HSP27 TNF TNF-alpha / IL-1 (Translation) MK2->TNF mRNA Stability AA Arachidonic Acid PLA2->AA COX COX-1/2 (Target 2) AA->COX PGE2 PGE2 (Prostaglandins) COX->PGE2 SKF SKF-86002 (Dual Inhibitor) SKF->p38 Inhibits SKF->COX Inhibits SB SB-203580 (p38 Specific) SB->p38 Control A Indo Indomethacin (COX Specific) Indo->COX Control B

Figure 1: Dual mechanism of SKF-86002. Note that while SB-203580 isolates the kinase pathway, SKF-86002 suppresses both cytokine translation (via p38) and prostaglandin synthesis (via COX).

Part 3: Comparative Analysis & Cross-Validation

To publish data relying on SKF-86002, you must perform a "Triangulation Assay" using reference compounds.

The Specificity Triad

Compare SKF-86002 against SB-203580 (highly selective p38 inhibitor) and Indomethacin (COX inhibitor).

FeatureSKF-86002SB-203580Indomethacin
Primary Target p38

+ COX/LOX
p38

only
COX-1/2
IC50 (Cellular) ~1

M (Cytokine inhibition)
0.5 - 1

M
~1-10

M
Effect on PGE2 Strong Inhibition Weak/No InhibitionStrong Inhibition
Effect on p-HSP27 Strong Inhibition Strong Inhibition No Effect
p38 Phosphorylation Hyper-phosphorylation (likely)Hyper-phosphorylation No Effect
Interpreting the Data (Decision Matrix)

Use this logic flow to interpret your phenotypic readout (e.g., cell migration, cytokine release, or apoptosis).

  • Result A: SKF-86002 inhibits, SB-203580 inhibits, Indomethacin has no effect.

  • Result B: SKF-86002 inhibits, Indomethacin inhibits, SB-203580 has no effect.

  • Result C: SKF-86002 inhibits, but neither SB-203580 nor Indomethacin works alone.

Part 4: Validated Experimental Protocols

Protocol A: Functional Cross-Validation (LPS-Induced TNF- )

Objective: Distinguish kinase-driven cytokine suppression from arachidonic acid effects.

Reagents:

  • THP-1 Monocytes or Human PBMCs.

  • LPS (E. coli 0111:B4).

  • SKF-86002 (Stock 10mM in DMSO).

  • SB-203580 (Control).

Workflow:

  • Seed Cells: Plate THP-1 cells at

    
     cells/mL in RPMI-1640 (low serum, 2% FBS) to reduce basal background.
    
  • Pre-incubation (Critical): Add inhibitors 1 hour prior to stimulation.

    • Group 1: Vehicle (DMSO 0.1%)

    • Group 2: SKF-86002 (Titration: 0.1, 1.0, 10

      
      M)
      
    • Group 3: SB-203580 (10

      
      M)[1]
      
  • Stimulation: Add LPS (final conc. 100 ng/mL). Incubate for 4 hours.

  • Harvest: Centrifuge at 500xg for 5 min. Collect supernatant.

  • Readout: Analyze TNF-

    
     via ELISA.
    
    • Validation Check: SKF-86002 should inhibit TNF-

      
       with an IC50 
      
      
      
      1
      
      
      M. If SB-203580 fails to inhibit, the assay system is flawed or the pathway is p38-independent.
Protocol B: Mechanistic Confirmation (Western Blotting)

Objective: Verify that SKF-86002 is engaging the kinase pocket.

The "Hyper-phosphorylation" Trap: Do not rely on the phosphorylation status of p38 itself. Like SB-203580, SKF-86002 binds the ATP pocket, preventing downstream phosphorylation but often preventing the negative feedback loop. This causes p38 phosphorylation (Thr180/Tyr182) to increase or remain high.

  • Correct Marker: Phospho-MAPKAPK-2 (MK2) or Phospho-HSP27 (Ser82).

Workflow:

  • Pre-treat cells with SKF-86002 (10

    
    M) for 60 min.
    
  • Stimulate with LPS or Anisomycin (strong p38 activator) for 30 min.

  • Lyse in buffer containing Phosphatase Inhibitors (NaF, Na3VO4).

  • Blotting Targets:

    • Primary: Anti-phospho-HSP27 (Ser82).[2] Expected Result: Loss of signal.

    • Control: Anti-Total p38.

    • Control: Anti-phospho-p38.[3] Expected Result: Signal retention or increase.

Part 5: References

  • Griswold, D. E., et al. (1987). "SK&F 86002: a structurally novel anti-inflammatory agent that inhibits lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid."[4][5] Biochemical Pharmacology.

  • Lee, J. C., et al. (1994). "A protein kinase involved in the regulation of inflammatory cytokine biosynthesis." Nature.

  • Cuenda, A., et al. (1995). "SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1." FEBS Letters.

  • Kumar, S., et al. (1997). "p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases."[6] Nature Reviews Drug Discovery.

Sources

Validation

High-Resolution Guide to Assessing the Binding Specificity of 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol

As drug discovery pipelines increasingly focus on complex enzyme targets—such as serine hydrolases and parasitic kinases—the selection of highly specific pharmacophores is paramount. 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly focus on complex enzyme targets—such as serine hydrolases and parasitic kinases—the selection of highly specific pharmacophores is paramount. 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol (5-AOPP) has emerged as a privileged building block. Its unique fused oxazolopyridine core, combined with the electrostatic versatility of its amino and phenolic groups, provides a highly tunable platform for target engagement [1].

As a Senior Application Scientist, I frequently see researchers struggle with off-target liabilities when utilizing generic benzoxazole or imidazole scaffolds. This guide objectively compares the binding specificity of the oxazolo[4,5-b]pyridine scaffold against common alternatives and provides field-proven, self-validating experimental workflows to quantify its target engagement.

Mechanistic Rationale: Why the Oxazolo[4,5-b]pyridine Scaffold?

The specificity of 5-AOPP is not accidental; it is a product of precise atomic geometry. The incorporation of the pyridine nitrogen within the fused oxazole system introduces a critical hydrogen-bond acceptor that is absent in standard benzoxazoles.

Structure-Activity Relationship (SAR) studies have demonstrated that deconstructing the oxazolopyridine scaffold by removing this pyridyl moiety completely abolishes target activity. The pyridine nitrogen engages in essential, highly directional hydrogen bonding with active-site amino acids (e.g., in the binding pocket of Diacylglycerol lipase α, DAGLα) [1]. Furthermore, the 5-amino and phenolic hydroxyl groups act as secondary binding determinants, allowing the molecule to anchor itself firmly while the amino group remains solvent-exposed for further functionalization or fluorophore attachment.

Comparative Performance Analysis

To objectively assess 5-AOPP, we must benchmark it against alternative heterocyclic scaffolds commonly used in medicinal chemistry, such as benzoxazoles and imidazopyridines [3].

Table 1: Pharmacological and Physicochemical Comparison of Heterocyclic Scaffolds

Scaffold TypeStructural DistinctionRelative Target Affinity (IC50)Proteome Selectivity WindowKey Binding Determinants
Oxazolo[4,5-b]pyridine (e.g., 5-AOPP)Fused pyridine-oxazole + phenolHigh (< 50 nM)Excellent (>50-fold)Pyridyl N (H-bond acceptor), Phenol OH
Benzoxazole Lacks pyridine nitrogenInactive / Low (> 5 µM)Poor Lacks critical active-site H-bond acceptor
Imidazopyridine Altered heteroatom geometryModerate (~ 300 nM)Moderate (~10-fold)Altered dipole moment, different steric fit

Data synthesized from comparative SAR profiling of serine hydrolase inhibitors [1][3].

Experimental Workflows for Assessing Specificity

To establish a self-validating system, specificity cannot be measured by a single assay. We employ orthogonal techniques: Competitive Activity-Based Protein Profiling (ABPP) to map proteome-wide off-target liabilities, and Fluorescence Polarization (FP) to confirm direct, reversible binding kinetics.

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)

Causality Check: ABPP utilizes a broad-spectrum reactive probe (e.g., fluorophosphonate-rhodamine) to label all active enzymes in a class. By pre-incubating the proteome with 5-AOPP, the compound will occupy its specific target, preventing the probe from binding. A specific inhibitor will cause the disappearance of a single fluorescent band on a gel, while a promiscuous binder will wipe out multiple bands.

Step-by-Step Methodology:

  • Proteome Preparation: Isolate the proteome from HEK293T cells expressing the target enzyme. Normalize protein concentration to 1 mg/mL in PBS.

  • Competitor Incubation: Treat 50 µL of the proteome with varying concentrations of 5-AOPP (titration from 0.1 nM to 10 µM) or a DMSO vehicle control. Incubate for 30 minutes at 37°C. Note: This pre-incubation is critical to allow the compound to reach thermodynamic equilibrium with the target.

  • Probe Labeling: Add 1 µM of the broad-spectrum activity-based probe (FP-Rh) to all samples. Incubate for 20 minutes at room temperature in the dark.

  • Quenching & Resolution: Quench the reaction with 4x SDS loading buffer. Boil for 5 minutes at 95°C, then resolve the proteins via SDS-PAGE.

  • Detection: Scan the gel using an in-gel fluorescence scanner (e.g., Typhoon) to quantify the reduction in band intensity, calculating the exact IC50 for both the primary target and any off-targets.

ABPP_Workflow A Proteome Extract (Target Enzymes) B Incubation with 5-AOPP (Competitor) A->B Step 1: Equilibrium C Addition of Broad-Spectrum Activity-Based Probe B->C Step 2: Labeling D SDS-PAGE Resolution C->D Step 3: Separation E In-Gel Fluorescence Scanning D->E Step 4: Detection F Quantification of Off-Target Binding E->F Step 5: Analysis

Workflow for Competitive Activity-Based Protein Profiling (ABPP).

Protocol 2: Fluorescence Polarization (FP) Displacement Assay

Causality Check: FP measures the tumbling rate of molecules. A small fluorescent tracer tumbles rapidly (low polarization). When bound to a massive protein, it tumbles slowly (high polarization). Titrating 5-AOPP into this system displaces the tracer, causing a measurable drop in polarization. This provides a wash-free, real-time validation of specific orthosteric binding.

Step-by-Step Methodology:

  • Tracer Equilibration: Mix 10 nM of a known fluorescent tracer with 50 nM of the purified target protein in assay buffer (50 mM Tris-HCl, pH 7.4, 0.01% Triton X-100). Incubate until steady-state polarization (mP) is achieved (typically 15 mins).

  • Baseline Measurement: Read the baseline high-polarization signal using a microplate reader equipped with polarizing filters.

  • Displacement Titration: Add 5-AOPP in a 12-point dose-response series.

  • Kinetic Readout: Monitor the decrease in mP values over 30 minutes. The point at which the signal plateaus indicates complete displacement, allowing for the calculation of the inhibition constant (Ki).

Binding_Mechanism Ligand 5-AOPP Pharmacophore Fused Oxazolopyridine Interactions Binding Determinants • Pyridine N: H-bond acceptor • Phenol OH: H-bond donor • Amino group: Solvent exposed Ligand->Interactions structural basis Target Primary Target e.g., DAGLα / FAAH OffTarget Off-Target Enzyme e.g., ABHD6 Interactions->Target high affinity (Specific Fit) Interactions->OffTarget steric clash (Selective Exclusion)

Structural determinants governing oxazolopyridine binding specificity.

Conclusion

The specificity of 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol is fundamentally driven by the precise hydrogen-bonding capabilities of its pyridyl nitrogen and phenolic hydroxyl groups. By employing self-validating, orthogonal assays like ABPP and FP, researchers can confidently map both its potent on-target engagement and its clean off-target profile, proving its superiority over traditional benzoxazole and imidazopyridine alternatives.

References
  • Comprehensive Analysis of Structure Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors - PMC. National Institutes of Health (NIH).
  • SYNTHESIS OF 3-HETEROCYCLE PHENYL N-ALKYL CARBAMATES AND THEIR ACTIVITY AS FAAH INHIBITORS. Aalto University.
  • Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. ResearchGate.
Comparative

Quantitative Evaluation of Fluorophore Photostability: A Comparative Guide for Advanced Microscopy

As a Senior Application Scientist, I frequently encounter researchers whose super-resolution or single-molecule tracking experiments fail—not due to optical resolution, but due to rapid photon depletion. Photobleaching,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers whose super-resolution or single-molecule tracking experiments fail—not due to optical resolution, but due to rapid photon depletion. Photobleaching, the irreversible photochemical destruction of a fluorophore, is the primary limiting factor in time-lapse live-cell imaging[1].

This guide provides a rigorous, quantitative comparison between legacy dyes (e.g., FITC, TMR) and next-generation fluorophores (e.g., Alexa Fluor™ 488, Janelia Fluor® 549). By understanding the mechanistic causes of photobleaching and implementing a self-validating empirical protocol, researchers can optimize their photon budgets and ensure the integrity of their imaging data.

Mechanistic Foundations of Photobleaching

Understanding why a dye bleaches is critical for optimizing imaging conditions. When a fluorophore is excited to the singlet state (


), it typically relaxes back to the ground state (

) by emitting a photon. However, intersystem crossing (ISC) can occur, trapping the molecule in a reactive triplet state (

).

In this dark state, the fluorophore is highly susceptible to irreversible covalent modification. Furthermore, it can transfer energy to molecular oxygen, generating Reactive Oxygen Species (ROS) that subsequently oxidize and destroy the dye molecule, while also causing phototoxicity to the live cell[1].

Next-generation dyes mitigate this through structural rigidification. For example, the Janelia Fluor (JF) series replaces the ubiquitous dimethylamino groups of traditional rhodamines with four-membered azetidine rings[2]. This deliberate structural substitution restricts bond rotation, drastically reducing non-radiative decay and ISC. Consequently, this increases both the quantum yield and the resistance to photobleaching[2].

Photobleaching_Mechanism S0 Ground State (S0) S1 Excited Singlet (S1) Fluorescence S0->S1 Excitation S1->S0 Emission T1 Triplet State (T1) Reactive Intermediate S1->T1 Intersystem Crossing T1->S0 Phosphorescence Bleached Photobleached State (Irreversible) T1->Bleached Photochemical Reaction ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer ROS->Bleached Oxidation

Jablonski diagram illustrating the mechanistic pathways of fluorophore photobleaching.

Quantitative Comparison: Legacy vs. Next-Generation Dyes

To objectively evaluate dyes, we must look at their intrinsic photophysical properties: Extinction Coefficient (


), Quantum Yield (

), and empirical photobleaching half-life (

) under defined illumination[3].
The Green Spectrum: Alexa Fluor™ 488 vs. FITC

Fluorescein (FITC) has historically been the standard green fluorophore. However, its fluorescence is highly pH-dependent, and its excited state is highly susceptible to nucleophilic attack, leading to rapid photobleaching. Alexa Fluor 488 provides nearly identical excitation/emission spectra but offers a significantly higher quantum yield (


) and profound photostability, making it the superior choice for quantitative confocal microscopy[1][4].

Table 1: Photophysical Properties of Green Fluorophores

PropertyFluorescein (FITC)Alexa Fluor™ 488
Excitation / Emission (nm) 494 / 518495 / 519
Extinction Coefficient (

)
~75,000~71,000
Quantum Yield (

)
0.3 - 0.9 (pH dependent)0.92
Relative Photostability LowVery High
The Red Spectrum: Janelia Fluor® 549 vs. TMR

For single-particle tracking (SPT) and direct stochastic optical reconstruction microscopy (dSTORM), the "photon budget" (total photons emitted before bleaching) dictates localization precision. Janelia Fluor 549 (JF549) demonstrates a massive improvement over traditional Tetramethylrhodamine (TMR). In live-cell tracking of HaloTag-fusion proteins, JF549 emits nearly twice as many photons per second and lasts more than twice as long before bleaching[2][5].

Table 2: Single-Molecule Tracking Performance (HaloTag Conjugates)

MetricTMR-HaloTag (Legacy)JF549-HaloTag (Next-Gen)
Mean Track Length (s) 0.721.6
Photon Yield (Photons/sec)


Relative Brightness Baseline~1.7x Increase

Experimental Methodology: Standardized Photobleaching Assay

To establish a self-validating system for comparing dye photostability in your own laboratory, you must eliminate variables like differential labeling efficiency and variable target expression. The protocol below utilizes self-labeling enzyme tags (e.g., HaloTag) to ensure a strict 1:1 stoichiometry between the protein and the fluorophore, preventing concentration-dependent artifacts[3][6].

Step-by-Step Protocol:
  • Cell Preparation & Labeling: Transfect your cell line (e.g., U2OS) with a HaloTag-fusion construct (e.g., HaloTag-H2B for distinct nuclear localization). Incubate with equimolar concentrations (e.g., 100 nM) of the respective fluorescent ligands (e.g., HaloTag-JF549 vs. HaloTag-TMR) for 30 minutes[2]. Wash thoroughly (3x with PBS) to remove unbound dye.

  • Microscope Setup: Mount the sample on a laser-scanning confocal or widefield system. Crucial Step: Ensure the excitation laser power density (e.g.,

    
    ) and exposure times are kept absolutely identical between samples to ensure valid causality in your decay curves[3].
    
  • Continuous Acquisition: Acquire a time-lapse series (e.g., 1 frame per second for 300 seconds) under continuous illumination. Disable hardware autofocus during acquisition, as intermittent IR light can introduce fluctuations.

  • Data Extraction: Define Regions of Interest (ROIs) over uniformly labeled structures (e.g., the nucleus). Extract the Mean Fluorescence Intensity (MFI) for each frame. Subtract the background signal from an adjacent non-fluorescent ROI to ensure true signal quantification.

  • Kinetic Modeling: Normalize the initial intensity to 100%. Fit the decay curve to a single exponential decay model:

    
    . Calculate the photobleaching half-life (
    
    
    
    ) to quantitatively benchmark the dyes[3].

Workflow Prep 1. Sample Prep (1:1 Stoichiometry) Setup 2. Microscope Setup (Constant Laser Power) Prep->Setup Acquire 3. Acquisition (Time-Lapse Imaging) Setup->Acquire Extract 4. Data Extraction (Background Subtraction) Acquire->Extract Analyze 5. Kinetic Modeling (Exponential Decay Fit) Extract->Analyze

Standardized experimental workflow for the quantitative assessment of fluorophore photostability.

References

Sources

Validation

Benchmarking 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol Against Standard Fluorophores: A Comprehensive Guide

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Executive Summary The development of advanced fluorescent probes is central to modern bioimagi...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary

The development of advanced fluorescent probes is central to modern bioimaging and biophysical sensing. While traditional xanthene-based dyes like Fluorescein and Rhodamine have dominated the field, their utility is fundamentally limited by narrow Stokes shifts, concentration-dependent self-quenching (ACQ), and susceptibility to environmental artifacts.

5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol represents a sophisticated class of Excited-State Intramolecular Proton Transfer (ESIPT) fluorophores[1]. By integrating an electron-donating 5-amino group with a highly electron-withdrawing oxazolo[4,5-b]pyridine core, this molecule creates a strong "push-pull" electronic system. This structural engineering yields a massive Stokes shift (>150 nm), dual-emission capabilities for ratiometric sensing, and robust solid-state fluorescence, making it a superior alternative for complex microenvironmental mapping in live cells.

Mechanistic Deep Dive: The ESIPT Advantage

To understand why 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol outperforms standard fluorophores, we must examine the causality of its photophysics.

In its ground state (


), the molecule exists primarily in the enol form , stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the oxazole nitrogen. Upon photoexcitation to the singlet excited state (

), the electron density shifts dramatically. The phenolic proton becomes highly acidic, while the nitrogen becomes highly basic, triggering an ultrafast (sub-picosecond) proton transfer to form the keto tautomer [2].

Because the excited keto form is structurally and electronically distinct from the ground-state enol form, its emission is massively red-shifted. This eliminates the inner-filter effect and self-absorption—a chronic issue with Fluorescein. Furthermore, depending on the local solvent polarity and hydrogen-bonding capacity, the ESIPT process can be partially restricted, resulting in dual emission (both enol and keto fluorescence). This dual emission is the physical basis for self-calibrating ratiometric sensing[3].

ESIPT_Cycle Enol_S0 Ground State Enol (S0) Enol_S1 Excited State Enol (S1*) Enol_S0->Enol_S1 Absorption (hν_ex) Enol_S1->Enol_S0 Enol Emission (Normal Stokes Shift) Keto_S1 Excited State Keto (S1*) Enol_S1->Keto_S1 Ultrafast ESIPT (< 1 ps) Keto_S0 Ground State Keto (S0) Keto_S1->Keto_S0 Keto Emission (Large Stokes Shift) Keto_S0->Enol_S0 Reverse PT (Ground State)

Caption: The 4-level ESIPT photophysical cycle enabling large Stokes shifts and dual-emission sensing.

Photophysical Benchmarking: Data Presentation

The table below quantitatively benchmarks 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol against standard biological fluorophores and the foundational ESIPT dye, 2-(2'-hydroxyphenyl)benzoxazole (HBO).

Photophysical ParameterFluorescein (FITC)Rhodamine 6GStandard HBO5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol
Excitation Max (

)
~490 nm~530 nm~330 nm~380–420 nm
Emission Max (

)
~525 nm~556 nm~470 nm~550–600 nm (Keto band)
Stokes Shift ~35 nm (Small)~26 nm (Small)~140 nm (Large)~150–180 nm (Massive)
Emission Profile Single BandSingle BandSingle BandDual Band (Enol + Keto)
Self-Quenching High (ACQ)High (ACQ)LowNone (AIE-active in solid state)
Environmental Sensitivity pH-dependentInsensitiveModerateHigh (Polarity/Viscosity/H-bonding)
Primary Application General LabelingGeneral LabelingUV-excited ProbesRatiometric Microenvironment Sensing

Key Takeaway: The introduction of the oxazolo[4,5-b]pyridine core and the 5-amino group shifts the absorption from the harsh UV region (330 nm for standard HBO) into the visible/near-UV region (~400 nm). This makes the compound compatible with standard 405 nm diode lasers used in confocal microscopy, minimizing phototoxicity in live-cell assays [4].

Experimental Protocols: Self-Validating Workflows

To harness the unique properties of this fluorophore, researchers must employ protocols that validate its mechanistic advantages. The following workflows are designed as self-validating systems: the internal ratio of the dye serves as its own control, eliminating artifacts from uneven cellular uptake or laser power fluctuations.

Protocol 1: Solvent-Dependent Ratiometric Calibration

Purpose: To establish the standard curve for the fluorophore's response to local polarity and hydrogen bonding before in vitro application.

  • Stock Preparation: Dissolve 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol in spectroscopic-grade anhydrous DMSO to a concentration of 1 mM. Causality: DMSO prevents premature aggregation and provides a stable, highly polar aprotic baseline.

  • Solvent Titration: Prepare a series of 10 µM working solutions in solvents of varying polarity (e.g., Toluene, Chloroform, THF, Acetonitrile, Methanol, Water).

  • Spectral Acquisition:

    • Excite samples at 405 nm using a spectrofluorometer.

    • Record emission spectra from 420 nm to 700 nm.

  • Data Analysis: Calculate the ratio of the Keto emission peak intensity (

    
    , ~580 nm) to the Enol emission peak intensity (
    
    
    
    , ~450 nm).
  • Validation: In non-polar aprotic solvents (Toluene), the ESIPT process is unhindered, yielding a high

    
     ratio. In protic solvents (Methanol/Water), intermolecular hydrogen bonding with the solvent disrupts the intramolecular hydrogen bond, restricting ESIPT and lowering the 
    
    
    
    ratio.
Protocol 2: Live-Cell Ratiometric Imaging of Intracellular Polarity

Purpose: To map the microenvironment of live cells using the calibrated dual-emission profile.

  • Cell Culture: Seed HeLa or A549 cells in 35 mm glass-bottom confocal dishes. Culture to 70% confluence.

  • Probe Incubation: Dilute the 1 mM DMSO stock to 5 µM in serum-free DMEM. Incubate cells for 30 minutes at 37°C. Causality: Serum-free media prevents the dye from prematurely binding to bovine serum albumin (BSA), ensuring maximum membrane penetration.

  • Washing: Wash cells 3x with warm PBS (pH 7.4) to remove extracellular unbound dye, reducing background noise.

  • Confocal Imaging:

    • Excitation: 405 nm laser.

    • Channel 1 (Enol): Bandpass filter 430–470 nm.

    • Channel 2 (Keto): Bandpass filter 560–610 nm.

  • Image Processing: Use ImageJ/Fiji to generate a pseudocolor ratio image by dividing Channel 2 by Channel 1 pixel-by-pixel.

Ratiometric_Workflow cluster_channels Dual-Channel Acquisition Step1 1. Cell Incubation (5 µM Probe, 30 min) Step2 2. Excitation (405 nm Laser) Step1->Step2 Ch1 Channel 1: Enol (430-470 nm) Step2->Ch1 Ch2 Channel 2: Keto (560-610 nm) Step2->Ch2 Step3 3. Pixel-by-Pixel Division (Ratio = Ch2 / Ch1) Ch1->Step3 Ch2->Step3 Step4 4. Pseudocolor Mapping (Microenvironment Analysis) Step3->Step4

Caption: Logical workflow for self-calibrating ratiometric imaging using dual-emission ESIPT probes.

Conclusion

For drug development professionals and biophysicists, transitioning from standard xanthene dyes to engineered ESIPT fluorophores like 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol offers a paradigm shift in data reliability. By leveraging the ultrafast proton transfer mechanism, researchers can eliminate self-quenching artifacts and utilize the dual-emission signature to map the hidden biophysical parameters (polarity, viscosity, and hydration) of living systems with unprecedented accuracy.

References

  • ResearchGate / Journal of Molecular Liquids. Role of explicit hydrogen bonding in solvation calculation on the photophysics of 2-(2′-Hydroxyphenyl)oxazolo[4,5-b]pyridine.[1] URL:[Link]

  • ACS Omega. Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes.[2] URL:[Link]

  • The Journal of Physical Chemistry A. Photoinduced Proton and Charge Transfer in 2-(2′-Hydroxyphenyl)imidazo[4,5-b]pyridine.[3] URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Safe Handling and Disposal of 5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol

[1][2] Executive Summary 5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol is a heterocyclic organic compound featuring a fused oxazolopyridine ring system coupled with an aminophenol moiety. Often utilized as a fluoroge...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol is a heterocyclic organic compound featuring a fused oxazolopyridine ring system coupled with an aminophenol moiety. Often utilized as a fluorogenic building block or probe in drug development, its structural motifs—specifically the phenolic hydroxyl, primary amine, and pyridine nitrogen—dictate its reactivity and hazard profile.

Immediate Disposal Directive: This compound must be classified as Hazardous Organic Waste . It is strictly prohibited to dispose of this substance via sanitary sewer systems (sink drains) or regular trash. The only authorized disposal route is high-temperature incineration at a licensed facility to ensure complete destruction of the heterocyclic ring system.

Chemical Hazard Profile & Classification

To ensure safe disposal, we must first understand the chemical behavior of the waste. This compound shares toxicological characteristics with aminophenols and benzoxazole derivatives.

Table 1: Chemical Properties & Hazard Identification
ParameterTechnical DetailOperational Implication
Chemical Class Heterocyclic AminophenolPotential for skin/eye irritation and aquatic toxicity.[1][2]
Reactivity Nucleophilic (Amine/Phenol)INCOMPATIBLE with strong oxidizers (e.g., Nitric Acid, Peroxides). Risk of exothermic reaction.
Physical State Solid (Powder)Dust generation is a primary inhalation hazard during transfer.
Solubility DMSO, Methanol, DMFWaste streams will likely be organic solvent-based.
EPA Waste Code Not P/U Listed; D001 (if ignitable solvent used)Default to Non-Halogenated Organic Waste unless dissolved in DCM/Chloroform.

Critical Safety Note: While specific CAS numbers may vary by isomeric purity (e.g., related analog CAS 443636-20-2), the disposal protocols defined here apply universally to the 5-amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol structural class due to shared functional group reactivity [1].

Waste Segregation Decision Logic

Proper segregation prevents dangerous chemical reactions in the waste container and ensures regulatory compliance. Use the following decision matrix to categorize your waste stream.

Diagram 1: Disposal Decision Matrix

WasteSegregation Start Start: Waste Identification StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Powder, Contaminated Wipes) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solutions, Mother Liquor) StateCheck->LiquidPath Liquid SolidCont Collect in Double-Bagged Wide-Mouth Drum SolidPath->SolidCont SolventCheck Identify Solvent Base LiquidPath->SolventCheck Halo Halogenated Solvent? (DCM, Chloroform) SolventCheck->Halo StreamA Stream A: Halogenated Organic Waste (Red Can/Label) Halo->StreamA Yes StreamB Stream B: Non-Halogenated Organic Waste (Acetone, MeOH, DMSO) Halo->StreamB No

Figure 1: Decision tree for segregating 5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol waste streams based on physical state and solvent composition.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance & Contaminated Debris)

Applicability: Expired pure powder, contaminated weigh boats, gloves, and paper towels.

  • PPE Verification: Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. If handling >1g of pure powder outside a fume hood, use an N95 particulate respirator.

  • Containment:

    • Place solid waste into a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

    • Do not use glass containers for solids unless necessary, as breakage risks exposure.

  • Labeling:

    • Affix a hazardous waste label immediately.

    • Constituents: Write "Solid Debris contaminated with 5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol".

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

  • Storage: Cap tightly. Store in a Satellite Accumulation Area (SAA) away from oxidizers.

Protocol B: Liquid Waste Disposal (Reaction Mixtures & Stock Solutions)

Applicability: Solutions in DMSO, Methanol, or reaction byproducts.

  • Solvent Compatibility Check:

    • Ensure the liquid waste container is compatible with the solvent (e.g., HDPE for aqueous/alcohols, Glass/Teflon-lined for halogenated solvents).

  • Transfer Procedure:

    • Perform all transfers inside a chemical fume hood.

    • Use a funnel to prevent splashing.

    • Never fill waste containers >90% full (leave headspace for expansion).

  • Segregation (Crucial):

    • Scenario 1 (Non-Halogenated): If dissolved in DMSO, Methanol, or Ethanol, dispose in the Non-Halogenated Organic stream.

    • Scenario 2 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, dispose in the Halogenated Organic stream.

    • Scenario 3 (Aqueous): If the compound is in an aqueous buffer, it cannot go down the drain. Collect as "Aqueous Toxic Waste" [2].

Spill Management & Decontamination

In the event of a spill, rapid containment is necessary to prevent environmental release.

Diagram 2: Emergency Spill Response Workflow

SpillResponse Alert 1. Alert & Evacuate (If >100mL or High Dust) PPE 2. Don PPE (Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment Cover with Absorbent Pads PPE->Contain Clean 4. Decontamination Wipe with 10% Detergent/Water Contain->Clean Dispose 5. Disposal Bag all cleanup materials as Hazardous Waste Clean->Dispose

Figure 2: Operational workflow for managing laboratory spills of 5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol.

Decontamination Solution: Because the compound contains a phenolic group, simple water may not be effective for cleaning surfaces. Use a 10% aqueous detergent solution (e.g., Alconox) or Ethanol to solubilize residues. Follow with a water rinse.[1][3][4][5] Collect all rinse liquids as hazardous waste.

Regulatory Compliance & Transport

  • US EPA (RCRA): This material is considered a "Generator Knowledge" hazardous waste. It must be manifested and shipped by a licensed hazardous waste transporter [3].

  • DOT Shipping: If transporting pure substance, it likely falls under UN 2811 (Toxic Solids, Organic, N.O.S.) or UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.) depending on specific toxicity data.

  • Destruction Method: The ultimate fate of this waste must be Incineration to destroy the oxazolopyridine ring structure. Landfilling is not an acceptable disposal method for this class of heterocyclic compounds.

References

  • PubChem.[6] Compound Summary: Oxazolo[4,5-b]pyridin-2(3H)-one.[6][7] National Library of Medicine. Available at: [Link]

  • US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol

The Safety Philosophy: Performance-Based Control Banding As a researcher handling 5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol , you are likely working with a compound that lacks a fully established Occupational Exp...

Author: BenchChem Technical Support Team. Date: March 2026

The Safety Philosophy: Performance-Based Control Banding

As a researcher handling 5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol , you are likely working with a compound that lacks a fully established Occupational Exposure Limit (OEL). In the absence of comprehensive toxicological data, we must apply the Precautionary Principle .

Based on its structural motifs—specifically the fused oxazolopyridine ring system coupled with an amino-phenol moiety—this compound shares pharmacophore features with potent kinase inhibitors (e.g., SYK or PI3K inhibitors). Therefore, we treat this as a Occupational Health Band 4 (OHB 4) compound until proven otherwise.

The Directive: Assume the compound is a potent bioactive agent, a potential skin sensitizer, and capable of systemic toxicity via transdermal absorption.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for OHB 4 compounds. This system relies on redundancy —if one barrier fails, another must be in place.

PPE CategorySpecificationScientific Rationale
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil, accelerator-free)2. Outer: Nitrile (Long-cuff, >5 mil)Permeation Kinetics: Organic heterocycles dissolved in solvents (like DMSO) can permeate single nitrile layers in <15 mins. The air gap between gloves traps breakthrough chemicals before they reach the skin.
Respiratory Primary: Fume Hood / BSC Class IISecondary: N95 or P100 (only if outside containment)Aerosolization: The solid phase is a micronized powder hazard. Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism.
Body Protection Tyvek® Lab Coat (Closed-front, elastic cuffs)Fomite Control: Cotton coats trap particulates in the weave, turning your clothes into a secondary contamination source. Tyvek sheds particles.
Eye Protection Chemical Splash Goggles (Indirect Vent)Corrosivity: The phenolic hydroxyl group presents a risk of severe ocular irritation or corneal damage upon contact with dust or solution.

Operational Workflow: Step-by-Step

Phase A: Weighing & Solid Handling (Highest Risk)

Objective: Prevent aerosolization of the solid powder.

  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat.

    • Reasoning: Oxazolopyridines are often electrostatic. Static discharge can cause "powder jump," dispersing the chemical into the air outside the weigh boat.

  • The "Wet Method": If possible, tare a vial containing the solvent, then add the powder directly to the solvent in the vial. This immediately suppresses dust generation.

  • Decontamination: Wipe the balance area with a 10% soap/water solution immediately after use. Do not use pure ethanol initially, as it may spread the hydrophobic powder rather than lift it.

Phase B: Solubilization & Liquid Handling

Objective: Prevent transdermal absorption.

  • Solvent Caution: You will likely dissolve this in DMSO or DMF .

    • Critical Warning: DMSO is a permeation enhancer. It will carry the oxazolopyridine directly through nitrile gloves and skin into the bloodstream.

  • Glove Inspection: Change outer gloves immediately if any splash occurs. Do not wait.

  • Transfer: Use positive-displacement pipettes for viscous DMSO solutions to prevent dripping.

Emergency & Disposal Protocols

Spill Management

Scenario: 50mg of powder spilled inside the hood.

  • Do NOT use compressed air or vigorous sweeping.

  • Cover the spill with a paper towel dampened with a surfactant (soapy water).

  • Wipe inward from the periphery to the center to avoid spreading.

  • Dispose of all cleanup materials as hazardous chemical waste.

Waste Disposal

Compliance: Follow 40 CFR 261 (RCRA) guidelines.

  • Solid Waste: Collect in a dedicated container labeled "Toxic Solid Organic Waste."

  • Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" (if in DMSO).

  • Destruction: The preferred method for nitrogen-containing heterocycles is High-Temperature Incineration .

Visualizing the Safety Logic

The following diagram illustrates the decision-making hierarchy for handling this compound.

SafetyProtocol cluster_0 Hazard Identification cluster_1 Hierarchy of Controls cluster_2 Disposal Compound 5-Amino-2-([1,3]oxazolo [4,5-b]pyridin-2-yl)phenol Risk Risk: Potent Bioactive & Sensitizer (Band 4) Compound->Risk Assess Structure Engineering Primary: Fume Hood / Balance Enclosure Risk->Engineering Containment PPE Secondary: Double Nitrile Gloves + Tyvek Coat + Goggles Engineering->PPE Redundancy Admin Protocol: Wet Weighing & Static Control PPE->Admin Technique Waste Segregation: No Oxidizers Admin->Waste Post-Exp Incineration High-Temp Incineration Waste->Incineration

Caption: Operational hierarchy for handling high-potency research chemicals. Note the reliance on engineering controls before PPE.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. Chemical Safety: Control Banding. [Link]

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